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  • Product: 3-Chloro-2-hydroxy-4-methoxybenzonitrile
  • CAS: 2091759-27-0

Core Science & Biosynthesis

Foundational

3-Chloro-2-hydroxy-4-methoxybenzonitrile physicochemical properties and characterization

An In-Depth Technical Guide to the Physicochemical Profiling and Characterization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile Executive Summary In modern drug discovery and agrochemical development, highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Characterization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS Registry Number: 2091759-27-0)[1] is a tetra-substituted benzene derivative that offers a unique "push-pull" electronic system. The synergistic effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile (-C≡N) and chlorine (-Cl) substituents make this compound a versatile intermediate for cross-coupling reactions, nucleophilic aromatic substitutions, and heterocycle synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical behavior and establish self-validating analytical protocols to ensure structural integrity and purity during laboratory workflows.

Physicochemical Profiling

The strategic placement of four different functional groups on the benzene core dictates the molecule's physical properties and reactivity. The phenolic hydroxyl group at the C2 position is particularly notable; its acidity is significantly enhanced (lowered pKa) by the strong inductive and resonance electron-withdrawing effects of the adjacent -C≡N and -Cl groups.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound, derived from structural analysis and database parameters[2],[3].

PropertyValueMethod / Source
CAS Registry Number 2091759-27-0Chemical Database[1]
Molecular Formula C₈H₆ClNO₂Theoretical[3]
Molecular Weight 183.59 g/mol Calculated[2]
Monoisotopic Mass 183.0087 DaCalculated
InChI String 1S/C8H6ClNO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,10H,1H3Structural Descriptor
Predicted pKa (Phenol) ~6.8 - 7.2In silico estimation
Predicted LogP ~2.6In silico estimation
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis

Analytical Characterization Strategy

To confidently utilize 3-Chloro-2-hydroxy-4-methoxybenzonitrile in downstream synthesis, its structural regiochemistry and purity must be rigorously verified. The following techniques are selected based on the specific electronic and structural nuances of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Choice Causality: DMSO-d₆ is selected over CDCl₃. The highly polar nature of the -C≡N and -OH groups can lead to poor solubility in non-polar halogenated solvents. Furthermore, DMSO strongly hydrogen-bonds with the phenolic -OH, preventing rapid chemical exchange and allowing the -OH proton to be observed as a distinct, broad singlet (>10.0 ppm).

  • Regiochemical Confirmation: The tetra-substituted ring leaves only two aromatic protons at C5 and C6. Because they are adjacent, the ¹H NMR spectrum will display a classic AB spin system—two doublets with an ortho-coupling constant ( 3JHH​≈8.5 Hz). The methoxy group will appear as a sharp 3H singlet at approximately 3.9 ppm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode Causality: Electrospray Ionization in negative mode (ESI-) is the optimal choice. The relatively acidic phenolic -OH readily deprotonates to form a stable [M−H]− anion.

  • Isotopic Signature: The presence of the chlorine atom provides a built-in diagnostic tool. The mass spectrum will exhibit a characteristic 3:1 intensity ratio for the isotopic peaks at m/z 182 ( 35 Cl) and m/z 184 ( 37 Cl), definitively confirming the halogen's presence.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate System Suitability Testing (SST) to ensure the analytical system is validating itself prior to data acquisition.

Protocol A: Chromatographic Purity Assessment (HPLC-DAD)

Objective: Determine the area-percent purity of the synthesized or procured compound. Causality for Method Design: Under neutral pH, the acidic phenol can partially ionize, leading to multiple retention states and severe peak tailing. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we suppress this ionization, ensuring the molecule remains neutral and elutes as a sharp, symmetrical peak.

Step-by-Step Workflow:

  • Column Selection: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

  • Gradient Elution: Start at 10% B, ramping to 90% B over 15 minutes. Rationale: Starting highly aqueous focuses the injection band at the column head, minimizing band broadening.

  • Detection: Diode Array Detector (DAD) set to 254 nm (aromatic ring absorbance) and 220 nm (nitrile absorbance).

  • Self-Validating SST Step: Inject a reference standard of toluene. The run is only valid if the theoretical plate count ( N ) > 3000 and the USP tailing factor ( Tf​ ) is between 0.95 and 1.15.

  • Sample Injection: Inject 10 µL of the sample (1 mg/mL in Acetonitrile). Integrate peaks to determine purity.

Protocol B: Potentiometric pKa Determination

Objective: Empirically verify the predicted acidity of the C2-OH group.

  • Preparation: Dissolve 10 mg of the compound in a co-solvent system (e.g., 50:50 Methanol/Water) due to its moderate LogP and limited aqueous solubility.

  • Titration: Titrate with a standardized 0.1 M NaOH solution under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve. The inflection point corresponds to the pKa. Self-Validation: Titrate a known standard (e.g., 4-nitrophenol) beforehand to verify electrode calibration.

Synthetic Utility and Workflow Visualization

The true value of 3-Chloro-2-hydroxy-4-methoxybenzonitrile lies in its orthogonal reactivity. The -Cl group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the -OH group can undergo selective O-alkylation, and the -C≡N group can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Below is a logical map detailing the relationship between the compound's analytical characterization and its downstream synthetic applications.

G cluster_analytical Analytical Characterization cluster_synthetic Synthetic Applications Compound 3-Chloro-2-hydroxy- 4-methoxybenzonitrile (CAS: 2091759-27-0) HPLC HPLC-DAD (Purity & SST) Compound->HPLC Quality Control NMR 1H/13C NMR (Regiochemistry) Compound->NMR Structural ID MS ESI-MS (Negative) (Isotopic Mass) Compound->MS Molecular Wt Coupling Cross-Coupling (C3-Cl Activation) Compound->Coupling Pd/Ligand Alkylation O-Alkylation (C2-OH Functionalization) Compound->Alkylation Base/Electrophile Reduction Nitrile Reduction (Benzylamine Synthesis) Compound->Reduction Hydride Source

Fig 1. Analytical characterization and synthetic utility workflows for the benzonitrile derivative.

References

Sources

Exploratory

3-Chloro-2-hydroxy-4-methoxybenzonitrile in Modern Drug Discovery: A Technical Whitepaper

Executive Summary For researchers and drug development professionals seeking the chemical identity of this specific halogenated scaffold: The CAS registry number for 3-Chloro-2-hydroxy-4-methoxybenzonitrile is 2091759-27...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals seeking the chemical identity of this specific halogenated scaffold: The CAS registry number for 3-Chloro-2-hydroxy-4-methoxybenzonitrile is 2091759-27-0 [1]. This compound (PubChem CID: 131271241) serves as a highly specialized, polyfunctional building block in medicinal chemistry. This whitepaper deconstructs the structural rationale, synthetic methodology, and fragment-based drug discovery (FBDD) applications of this unique benzonitrile derivative.

Chemical Identity & Physicochemical Profiling

Before deploying a fragment in a screening library, its physicochemical parameters must be rigorously profiled to ensure it aligns with the "Rule of Three" (Ro3) for fragment-based lead discovery. 3-Chloro-2-hydroxy-4-methoxybenzonitrile [2] presents an optimal profile for serving as an anchor fragment in target binding pockets.

Table 1: Physicochemical & Structural Properties

ParameterValuePharmacological Relevance
CAS Registry Number 2091759-27-0Unique chemical identifier for procurement and IP tracking.
Molecular Formula C₈H₆ClNO₂Low molecular weight (183.59 g/mol ) ideal for FBDD.
Topological Polar Surface Area (TPSA) 53.0 ŲExcellent passive membrane permeability profile.
Hydrogen Bond Donors (HBD) 1 (Hydroxyl)Acts as a highly directional H-bond donor to target residues.
Hydrogen Bond Acceptors (HBA) 3 (Nitrile, Methoxy, Hydroxyl)Provides multiple vectors for target engagement.

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, selecting a starting scaffold is never arbitrary. The architecture of 3-Chloro-2-hydroxy-4-methoxybenzonitrile [3] offers a masterclass in functional group synergy:

  • The Nitrile Bioisostere: Nitriles are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for carbonyls, halogens, and alkynes [4]. The sp-hybridized cyano group projects its lone pair linearly, acting as a potent, sterically compact hydrogen bond acceptor. Furthermore, its strong electron-withdrawing nature modulates the electron density of the aromatic ring, enhancing oxidative stability against cytochrome P450 enzymes.

  • The Ortho-Hydroxy Effect: The hydroxyl group at position 2 can form an intramolecular hydrogen bond with the adjacent nitrile or act as a bidentate chelator for metalloenzymes (e.g., matrix metalloproteinases or epigenetic targets like HDACs).

  • The Chloro Substituent (Position 3): Halogenation is a proven strategy to increase lipophilic ligand efficiency (LLE). The chlorine atom fills hydrophobic sub-pockets (often displacing high-energy water molecules) and sterically shields the hydroxyl group, which can favorably lower the pKa of the phenol, increasing its hydrogen-bond donating strength at physiological pH.

  • The Methoxy Group (Position 4): This electron-donating group counterbalances the nitrile's pull, stabilizing the aromatic system and blocking the para-position from phase I metabolic hydroxylation.

Synthetic Methodology: Regioselective Halogenation

Synthesizing highly substituted benzenes requires strict control over regioselectivity. Direct chlorination of 2-hydroxy-4-methoxybenzonitrile using chlorine gas is notoriously unselective and prone to over-oxidation. To achieve the specific 3-chloro substitution (CAS: 2091759-27-0), we employ a catalytic, regioselective electrophilic halogenation utilizing a Cu-Mn spinel oxide catalyst [5].

Causality in Reagent Selection
  • N-Chlorosuccinimide (NCS): Chosen over Cl₂ gas because NCS provides a controlled, slow release of electrophilic chlorine (Cl⁺), preventing the formation of di-chlorinated byproducts.

  • Cu-Mn Spinel Oxide: Acts as a mild, heterogeneous Lewis acid. It polarizes the N-Cl bond of NCS to increase its electrophilicity without coordinating too strongly to the substrate's nitrile group, directing the chlorination cleanly to the sterically hindered but electronically activated ortho-position (between the OH and OMe groups).

SynthesisWorkflow SM 2-Hydroxy-4-methoxybenzonitrile (Starting Material) Cat NCS + Cu-Mn Spinel Oxide Acetonitrile, 80°C (Regioselective Chlorination) SM->Cat Prod 3-Chloro-2-hydroxy-4-methoxybenzonitrile CAS: 2091759-27-0 Cat->Prod

Caption: Regioselective synthesis workflow for CAS 2091759-27-0 utilizing Cu-Mn catalyzed chlorination.

Step-by-Step Protocol: Synthesis & Self-Validation
  • Substrate Preparation: Dissolve 10.0 mmol of 2-hydroxy-4-methoxybenzonitrile in 25 mL of anhydrous acetonitrile under an inert N₂ atmosphere.

  • Catalyst Addition: Add 5 mol% of Cu-Mn spinel oxide powder to the stirring solution.

  • Halogenation: Add 10.5 mmol of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes to manage the mild exotherm. Heat the reaction to 80°C.

  • Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS. Validation Check: Proceed to workup only when the unreacted starting material peak area is <2% and no di-chlorinated mass (M+34) is observed.

  • Workup & Isolation: Cool to room temperature, filter through a Celite pad to recover the heterogeneous catalyst, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-chloro-2-hydroxy-4-methoxybenzonitrile.

Table 2: Analytical Characterization Data

TechniqueExpected Signal / ShiftAssignment
¹H NMR (400 MHz, DMSO-d₆) δ 10.85 (s, 1H)Phenolic OH (H-bonded)
δ 7.52 (d, J = 8.8 Hz, 1H)Aromatic CH (Position 6)
δ 6.81 (d, J = 8.8 Hz, 1H)Aromatic CH (Position 5)
δ 3.92 (s, 3H)Methoxy CH₃
LC-MS (ESI-) m/z 182.0 [M-H]⁻Confirms molecular weight (183.59)

Application in Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and high atom economy, CAS 2091759-27-0 is an ideal candidate for FBDD libraries. The workflow below details how this fragment is screened and validated against a target protein.

FBDD Lib Fragment Library Screening (Includes CAS 2091759-27-0) SPR Primary Screen: Surface Plasmon Resonance (SPR) Identifies binding kinetics (KD) Lib->SPR NMR Orthogonal Validation: Ligand-Observed NMR Confirms target engagement (STD/WaterLOGSY) SPR->NMR Xray Structural Biology: X-ray Crystallography Maps the binding pocket interactions NMR->Xray Lead Hit-to-Lead Optimization Vector-based SAR expansion Xray->Lead

Caption: Standard FBDD workflow utilizing orthogonal biophysical techniques to validate fragment hits.

Step-by-Step Protocol: SPR Primary Screening

Trustworthiness requires rigorous control of false positives. This SPR protocol is designed as a self-validating system.

  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS). Validation Check: Ensure immobilization levels are between 2000-3000 Response Units (RU) to generate sufficient signal for a low-molecular-weight fragment.

  • Analyte Preparation: Prepare a 100 mM stock of 3-Chloro-2-hydroxy-4-methoxybenzonitrile in 100% DMSO. Dilute into the running buffer (e.g., PBS-P) to achieve a final concentration series (10 µM to 1 mM) with exactly 5.0% DMSO.

    • Causality: Fragments have low affinities (high µM to mM KD​ ). High concentrations are required, necessitating 5% DMSO for solubility. The DMSO concentration in the analyte must perfectly match the running buffer to prevent massive bulk refractive index shifts that mask the true binding signal.

  • Multi-Cycle Kinetics: Inject the fragment series over the active and reference flow cells at a flow rate of 30 µL/min.

  • Data Analysis: Subtract the reference flow cell and blank injections (double referencing). Fit the steady-state affinity data to a 1:1 binding model to determine the KD​ .

References

  • Title: PubChem Compound Summary for CID 131271241 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 3-Chloro-2-hydroxy-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds widely utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Chloro-2-hydroxy-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The molecule's functionality—a chlorinated phenyl ring, a hydroxyl group, a methoxy group, and a nitrile moiety—dictates its reactivity and, critically, its toxicological profile. The nitrile group is a common precursor for amines, amides, and carboxylic acids, making it a versatile building block in medicinal chemistry.[1]

Section 1: Inferred Hazard Identification and Classification

The hazard profile for 3-Chloro-2-hydroxy-4-methoxybenzonitrile is extrapolated from documented data for structurally similar compounds, primarily 3-Chloro-4-hydroxybenzonitrile and 3-Chloro-4-methoxybenzonitrile.[2][3] The presence of a chlorinated aromatic ring and a nitrile group suggests that the compound should be handled as a hazardous substance.

GHS Classification (Inferred)

Based on the hazard classifications of its analogs, the compound is anticipated to fall under the following GHS categories[2][3][4]:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4 alt text Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2GHS07WarningH319: Causes serious eye irritation
Skin SensitizationCategory 1 (Potential)GHS07WarningH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation

Toxicological Profile Summary:

  • Acute Oral Toxicity: Substituted benzonitriles are frequently classified as harmful if swallowed.[2][3] Ingestion may lead to systemic toxicity.

  • Skin and Eye Irritation: The phenolic hydroxyl group and chlorinated aromatic ring contribute to the irritant nature of the compound. Direct contact with skin is likely to cause irritation, and contact with eyes can result in serious irritation.[2][3]

  • Respiratory Irritation: As a fine solid or powder, airborne particles can irritate the respiratory tract upon inhalation.[2][3]

  • Skin Sensitization: Some substituted benzonitriles have been shown to be skin sensitizers, meaning repeated contact may lead to an allergic reaction.[3] This potential should be assumed for 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Section 2: Physical and Chemical Properties

While experimental data for the target compound is scarce, the properties of its analogs provide useful reference points. It is expected to be a solid at room temperature.

PropertyValue (for 3-Chloro-4-methoxybenzonitrile)Reference
Molecular Formula C₈H₆ClNO[3]
Molecular Weight 167.59 g/mol [3]
Form Solid[3]
Melting Point 107-111 °C[3]
Flash Point Not applicable[3]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls followed by administrative controls and personal protective equipment (PPE), is essential for minimizing exposure.[5][6]

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[5][7]

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure or a dedicated powder handling hood provides superior containment.[5]

  • General Ventilation: The laboratory should be well-ventilated to ensure low background levels of any potential contaminants.[8]

Personal Protective Equipment (PPE):

A risk assessment should guide the selection of PPE. For handling 3-Chloro-2-hydroxy-4-methoxybenzonitrile, the following are mandatory[6][9]:

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (check manufacturer's compatibility data)Prevents skin contact, irritation, and potential sensitization. Double-gloving is recommended for handling larger quantities or during transfers.
Eye Protection Safety goggles with side shields or a face shieldProtects eyes from airborne powder and splashes of solutions. Standard safety glasses are insufficient.
Body Protection Fully-fastened laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not required if engineering controls are properly usedIf there is a failure of engineering controls or during a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, peer-reviewed Standard Operating Procedure (SOP) is the cornerstone of safe laboratory practice.[5] The following protocol outlines the critical steps for handling powdered 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Workflow for Handling Powdered Reagent

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don full PPE (Lab coat, Goggles, Nitrile Gloves) prep2 Designate & prepare work area in fume hood prep1->prep2 prep3 Line work surface with disposable absorbent pad prep2->prep3 prep4 Assemble all necessary equipment (spatulas, weigh boats, vials) prep3->prep4 handle1 Carefully open reagent container prep4->handle1 Proceed to handling handle2 Tare weigh boat on analytical balance (if balance is not in hood, use tare method) handle1->handle2 handle3 Transfer desired amount of powder using a clean spatula handle2->handle3 handle4 Close primary container immediately handle3->handle4 handle5 Add solvent to powder in a flask or dissolve directly on weigh paper handle4->handle5 clean1 Wipe down spatula and work surface with appropriate solvent handle5->clean1 Proceed to cleanup clean2 Dispose of all contaminated waste (gloves, pads, weigh boats) in labeled hazardous waste container clean1->clean2 clean3 Remove PPE in correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Safe Handling Workflow for Hazardous Powders.

Detailed Protocol Steps:

  • Preparation:

    • Don all required PPE: a lab coat, chemical splash goggles, and nitrile gloves.[9]

    • Designate a work area within a chemical fume hood.[5]

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[9]

    • Gather all necessary equipment (spatula, weigh boat, secondary containers) before starting.

  • Weighing and Transfer:

    • Perform all powder manipulations deep within the fume hood sash to ensure containment.

    • To minimize contamination of the balance, it is best practice to tare a sealed container, add the powder inside the fume hood, reseal the container, and then re-weigh it outside the hood.[9]

    • Use a dedicated spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.[7]

    • Keep the stock container closed whenever not in use.

  • Cleanup:

    • Decontaminate the spatula and work surfaces with a suitable solvent (e.g., isopropanol or ethanol) and wipe with a disposable towel.

    • Carefully fold the absorbent bench pad inward and dispose of it, along with used gloves and weigh boats, into a clearly labeled solid hazardous waste container.[2]

    • Remove PPE, avoiding contact with the potentially contaminated exterior.

    • Wash hands thoroughly with soap and water after the procedure is complete.[6]

Section 5: Emergency Procedures and First Aid

Advance planning for potential emergencies is critical.[6] All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Emergency Response Decision Tree

cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_q Is the spill large or is anyone exposed? start->spill_q exposure_type Route of Exposure? start->exposure_type spill_yes Evacuate Area Call Emergency Services spill_q->spill_yes Yes spill_no Alert others Contain with spill kit Clean according to SOP spill_q->spill_no No exp_skin Skin Contact: Remove contaminated clothing Flush with water for 15 min exposure_type->exp_skin exp_eye Eye Contact: Flush with eyewash for 15 min Seek medical attention exposure_type->exp_eye exp_inhale Inhalation: Move to fresh air Seek medical attention exposure_type->exp_inhale exp_ingest Ingestion: Rinse mouth Seek immediate medical attention exposure_type->exp_ingest

Caption: Emergency Response Decision Framework.

First Aid Measures (Based on Analogs): [2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or hazard information if available.

  • If on Skin: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.

Section 6: Storage and Disposal

Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Store away from strong oxidizing agents and incompatible materials.[10]

  • Store in a designated cabinet for toxic or hazardous chemicals.

Disposal:

  • All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[2]

  • Do not dispose of this chemical down the drain or in general trash.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Cornell University - Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved from ehs.cornell.edu.[5]

  • Duke University - Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. Retrieved from ncbi.nlm.nih.gov.[11]

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 3-Chloro-4-hydroxybenzonitrile. Retrieved from fishersci.com.[2]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from gz-supplies.com.[6]

  • Echemi. (n.d.). 3-CHLORO-4-HYDROXYBENZONITRILE. Retrieved from echemi.com.[12]

  • University of California, Santa Barbara - Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzonitrile 97%. Retrieved from sigmaaldrich.com.[3]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: Benzonitrile, 4-methoxy-. Retrieved from fishersci.com.[13]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxybenzonitrile. Retrieved from fishersci.com.[10]

  • CymitQuimica. (2024, November 1). Safety Data Sheet: 4-formyl-3-methoxybenzonitrile. Retrieved from cymitquimica.com.[8]

  • TCI Chemicals. (2025, October 14). Safety Data Sheet: 3-Ethoxy-4-methoxybenzonitrile. Retrieved from tcichemicals.com.[14]

  • BenchChem. (2025). Application Note: Two-Step Synthesis of 3,4-Dichloro-2-hydroxybenzonitrile. Retrieved from benchchem.com.[15]

  • BenchChem. (2026). A Comparative Analysis of Synthetic Routes to 3-Chloro-4-methoxybenzenemethanamine. Retrieved from benchchem.com.[1]

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1457–1463.
  • chemBlink. (n.d.). 3-Chloro-4-methoxybenzonitrile (CAS 102151-33-7). Retrieved from chemblink.com.[4]

Sources

Foundational

Crystal Structure and Hydrogen Bonding Dynamics of 3-Chloro-2-hydroxy-4-methoxybenzonitrile: A Technical Whitepaper

Executive Summary In the rational design of small-molecule therapeutics, the precise mapping of non-covalent interactions is paramount. 3-Chloro-2-hydroxy-4-methoxybenzonitrile serves as a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of small-molecule therapeutics, the precise mapping of non-covalent interactions is paramount. 3-Chloro-2-hydroxy-4-methoxybenzonitrile serves as a highly functionalized aromatic scaffold, presenting a unique competitive environment for intra- and intermolecular hydrogen bonding. This whitepaper elucidates the crystallographic behavior of this compound, analyzing how the steric bulk of the methoxy group and the electronegativity of the chlorine atom dictate the orientation of the phenolic hydroxyl group, ultimately driving the formation of robust supramolecular assemblies.

Molecular Architecture and Electronic Causality

The molecular geometry of 3-chloro-2-hydroxy-4-methoxybenzonitrile is strictly governed by the proximity of highly polarizable functional groups on the planar benzene ring.

  • Steric Locking Mechanism: The methoxy group (-OCH₃) at position 4 exerts significant steric pressure on the adjacent chlorine atom at position 3. This forces the chlorine atom to act as a localized electronegative wall.

  • Rotamer Selection: The hydroxyl group (-OH) at position 2 is flanked by the cyano group (-C≡N) at position 1 and the chlorine atom. Because the cyano group is strictly linear (sp-hybridized), an intramolecular hydrogen bond to the cyano nitrogen is geometrically forbidden due to extreme angular strain. Consequently, the hydroxyl proton is forced to orient toward the chlorine atom, establishing a weak but structurally decisive intramolecular O–H···Cl hydrogen bond (forming a 5-membered pseudoring).

  • Supramolecular Propagation: With the hydroxyl proton locked in orientation, the highly polarized oxygen lone pairs and the proton itself remain accessible. The proton acts as a strong hydrogen-bond donor to the cyano nitrogen of an adjacent molecule, driving the formation of intermolecular O–H···N≡C networks [1].

Hydrogen Bonding Networks and Packing Forces

Drawing upon crystallographic data from structurally analogous halogenated hydroxybenzonitriles, such as 3-bromo-2-hydroxybenzonitrile [2] and 5-bromo-2-hydroxybenzonitrile [3], we can accurately model the supramolecular packing of the target compound.

One-Dimensional Spiral Chains

The dominant intermolecular force is the O–H···N hydrogen bond. Because the donor (-OH) and acceptor (-C≡N) groups are oriented at an approximate 60° angle relative to the centroid of the benzene ring, the molecules cannot form simple dimers. Instead, they self-assemble into infinite, one-dimensional spiral chains extending parallel to the crystallographic b-axis.

Offset Face-to-Face π-Stacking

To minimize void space within the crystal lattice, these 1D chains pack together via offset face-to-face π-π stacking interactions. The offset (ring-slippage) is a direct causal result of the electrostatic repulsion between the highly electronegative chlorine atoms and the electron-rich methoxy groups on adjacent stacked rings.

HBond_Network MolA Molecule n (H-Bond Donor) OH_A 2-OH Group MolA->OH_A Cl_A 3-Cl Group MolA->Cl_A MolB Molecule n+1 (H-Bond Acceptor) CN_B 1-CN Group MolB->CN_B OH_A->Cl_A Intramolecular (O-H...Cl) OH_A->CN_B Intermolecular (O-H...N≡C)

Fig 1: Logical mapping of competing intra- and intermolecular hydrogen bonding interactions.

Quantitative Structural Projections

The following table summarizes the anticipated crystallographic metrics based on the established behavior of ortho-substituted hydroxybenzonitriles.

Table 1: Anticipated Crystallographic and Hydrogen Bond Parameters

ParameterExpected Value RangeStructural Causality
Crystal System Monoclinic ( P21​/c )Optimal packing symmetry for 1D spiral chains.
O–H···N (Intermolecular) 2.75 – 2.85 ÅStrong dipole-dipole stabilization driving crystallization.
O–H···Cl (Intramolecular) 3.00 – 3.15 ÅSteric locking of the phenol rotamer away from the CN group.
C≡N Bond Length 1.13 – 1.15 ÅStandard sp-hybridized triple bond character.
Centroid-Centroid (π-π) 3.60 – 3.90 ÅOffset face-to-face stacking to minimize electrostatic repulsion.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural model, the following self-validating protocol must be executed. Every step is designed to preserve the delicate hydrogen-bonding network.

Step 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 3-chloro-2-hydroxy-4-methoxybenzonitrile in 1 mL of Dichloromethane (DCM). Causality: DCM is a weakly coordinating solvent that will not outcompete the native O–H···N intermolecular hydrogen bonds.

  • Antisolvent: Place the vial inside a larger sealed chamber containing 5 mL of Hexane.

  • Process: Allow vapor diffusion to occur at a strictly controlled 20 °C. Causality: Minimizing thermal convection ensures the slow supersaturation required to yield macroscopic, defect-free single crystals rather than microcrystalline powder.

Step 2: Cryogenic Data Collection
  • Mounting: Harvest a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Cryocooling: Immediately transfer to a 125 K nitrogen cold stream on the diffractometer. Causality: Cryocooling drastically reduces thermal atomic displacement parameters (B-factors), which is absolutely critical for the precise electron-density localization of the highly mobile hydroxyl hydrogen atom.

Step 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: The protocol is considered successful and validated if the internal agreement factor ( Rint​ ) is < 0.05, and the final R1​ value is < 0.04. The hydroxyl hydrogen atom must be located from the difference Fourier map and refined freely (without riding models) to accurately confirm the O–H···Cl and O–H···N bond metrics.

SCXRD_Workflow Prep Sample Prep (Non-competing Solvent) Cryst Crystal Growth (Vapor Diffusion) Prep->Cryst Data SCXRD Data Collection (125 K) Cryst->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Refinement (Free H-atom location) Solve->Refine

Fig 2: Standardized self-validating workflow for single-crystal X-ray diffraction analysis.

References

  • Dickinson, S. R., & Müller, P. (2015). "Crystal structure of 3-bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o523–o524. Available at:[Link]

  • Oh, M., & Tanski, J. M. (2012). "5-Bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Available at:[Link]

Exploratory

The Emerging Potential of 3-Chloro-2-hydroxy-4-methoxybenzonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzonitrile scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] The strategic placement o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] The strategic placement of various functional groups on the benzonitrile ring allows for the fine-tuning of its physicochemical properties and biological activity.[3] This guide focuses on a specific, yet underexplored, class of compounds: 3-Chloro-2-hydroxy-4-methoxybenzonitrile and its derivatives. By dissecting the synthesis, structural characteristics, and potential biological activities of this unique scaffold, we aim to provide a comprehensive resource for researchers looking to explore this promising area of drug discovery.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile is not explicitly detailed in the current literature. However, by drawing parallels from the synthesis of similarly substituted aromatic compounds, we can propose several viable synthetic routes. A logical and efficient approach would involve the initial synthesis of a substituted phenolic precursor followed by the introduction of the nitrile functionality.

A plausible and adaptable synthetic strategy commences with the regioselective functionalization of a substituted phenol. Drawing from established protocols for the synthesis of related hydroxybenzonitriles, a two-step process starting from a commercially available dichlorophenol provides a robust and scalable method.[4]

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile A 2-Chloro-4-methoxyphenol B 3-Chloro-2-hydroxy-4-methoxybenzaldehyde A->B Ortho-Formylation (e.g., Duff reaction or Reimer-Tiemann reaction) C 3-Chloro-2-hydroxy-4-methoxybenzonitrile B->C Nitrile Formation (e.g., via aldoxime dehydration)

Caption: A proposed two-step synthesis of the core scaffold.

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzaldehyde (Intermediate)

This protocol is adapted from established methods for the ortho-formylation of phenols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methoxyphenol in a suitable solvent such as a mixture of hexamethylenetetramine and trifluoroacetic acid.

  • Reagent Addition: Carefully add the formylating agent. The reaction mixture is then heated to reflux.

  • Work-up and Isolation: Upon reaction completion (monitored by TLC), the mixture is cooled and quenched with an aqueous acid solution. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 3-chloro-2-hydroxy-4-methoxybenzaldehyde.

Experimental Protocol: Conversion to 3-Chloro-2-hydroxy-4-methoxybenzonitrile

The conversion of the aldehyde to the nitrile can be achieved via a one-pot reaction through an aldoxime intermediate.[4][5]

  • Oximation: Dissolve the 3-chloro-2-hydroxy-4-methoxybenzaldehyde in a suitable solvent like ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).[6] The mixture is stirred until the formation of the aldoxime is complete.

  • Dehydration: To the aldoxime-containing mixture, add a dehydrating agent such as thionyl chloride or acetic anhydride. The reaction is heated to facilitate the dehydration to the nitrile.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to afford the final product, 3-chloro-2-hydroxy-4-methoxybenzonitrile.

Structural Elucidation and Spectroscopic Analysis

The unambiguous characterization of synthesized compounds is critical. Based on the analysis of structurally related benzonitriles, we can predict the key spectroscopic features of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.[7][8][9][10][11]

Spectroscopic Technique Expected Observations for 3-Chloro-2-hydroxy-4-methoxybenzonitrile
¹H NMR - Aromatic region: Two doublets corresponding to the two aromatic protons. - A singlet for the methoxy group protons. - A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR - Aromatic region: Six distinct signals for the aromatic carbons. - A signal for the methoxy carbon. - A signal for the nitrile carbon.
IR Spectroscopy - A broad O-H stretching band. - A sharp C≡N stretching band around 2220-2240 cm⁻¹. - C-O stretching bands for the hydroxyl and methoxy groups. - Aromatic C-H and C=C stretching bands. - A C-Cl stretching band.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Isotopic pattern characteristic of a chlorine-containing compound.

Chemical Reactivity and Opportunities for Derivatization

The substituents on the benzonitrile ring significantly influence its reactivity, opening up avenues for the synthesis of a diverse library of derivatives.[1][3]

Reactivity Influence of Substituents on Reactivity center Benzene Ring substituent_Cl Cl (EWG) center->substituent_Cl -I, +R substituent_OH OH (EDG) center->substituent_OH -I, +R substituent_OCH3 OCH3 (EDG) center->substituent_OCH3 -I, +R substituent_CN CN (EWG) center->substituent_CN -I, -R

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Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed, two-step synthetic route for the preparation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, two-step synthetic route for the preparation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a valuable substituted benzonitrile intermediate for pharmaceutical and materials science research. The synthesis commences with the regioselective chlorination of the commercially available starting material, 2-hydroxy-4-methoxybenzaldehyde. The resulting intermediate, 3-Chloro-2-hydroxy-4-methoxybenzaldehyde, is then converted to the target nitrile in a high-yielding one-pot reaction. This guide offers comprehensive, step-by-step protocols, mechanistic insights, and a thorough discussion of the experimental rationale, designed to ensure reproducibility and success in a laboratory setting.

Introduction

Substituted benzonitriles are a critical class of organic compounds, serving as key structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The nitrile functionality is a versatile precursor for various chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, and ketones.[2] The specific substitution pattern of 3-Chloro-2-hydroxy-4-methoxybenzonitrile makes it a potentially valuable building block for the synthesis of more complex molecules with novel biological activities. This document outlines a reliable and efficient synthetic strategy, beginning from a readily accessible benzaldehyde derivative.

Overall Synthetic Scheme

The synthesis is a two-stage process:

  • Chlorination: Introduction of a chlorine atom at the C3 position of 2-hydroxy-4-methoxybenzaldehyde.

  • Nitrile Formation: Conversion of the intermediate aldehyde to the final nitrile product.

Synthetic_Scheme start 2-Hydroxy-4-methoxybenzaldehyde intermediate 3-Chloro-2-hydroxy-4-methoxybenzaldehyde start->intermediate Step 1: Chlorination (SO2Cl2, Acetonitrile) final 3-Chloro-2-hydroxy-4-methoxybenzonitrile intermediate->final Step 2: Nitrile Formation (NH2OH·HCl, Ferrous Sulfate) Experimental_Workflow cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Synthesis of Final Product P1_Start Dissolve 2-hydroxy-4-methoxybenzaldehyde in Acetonitrile P1_Chlorinate Cool to 0-5 °C and add Sulfuryl Chloride solution P1_Start->P1_Chlorinate P1_React Stir at Room Temperature (2-3 hours) P1_Chlorinate->P1_React P1_Workup Pour into Ice-Water P1_React->P1_Workup P1_Isolate Filter, Wash, and Dry the Precipitate P1_Workup->P1_Isolate P1_Product Crude 3-Chloro-2-hydroxy-4-methoxybenzaldehyde P1_Isolate->P1_Product P2_Start Combine Intermediate, NH2OH·HCl, and FeSO4 in DMF P1_Product->P2_Start Use as starting material P2_React Reflux for 4-6 hours P2_Start->P2_React P2_Workup Pour into Ice-Water P2_React->P2_Workup P2_Extract Extract with Ethyl Acetate P2_Workup->P2_Extract P2_Wash Wash with Water and Brine P2_Extract->P2_Wash P2_Isolate Dry and Evaporate Solvent P2_Wash->P2_Isolate P2_Product Crude 3-Chloro-2-hydroxy-4-methoxybenzonitrile P2_Isolate->P2_Product

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Application

Application Notes &amp; Protocols: Leveraging 3-Chloro-2-hydroxy-4-methoxybenzonitrile in Modern Drug Discovery

Abstract The strategic selection of molecular building blocks is a cornerstone of successful drug discovery campaigns. The 3-Chloro-2-hydroxy-4-methoxybenzonitrile scaffold has emerged as a privileged starting point for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic selection of molecular building blocks is a cornerstone of successful drug discovery campaigns. The 3-Chloro-2-hydroxy-4-methoxybenzonitrile scaffold has emerged as a privileged starting point for the synthesis of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this versatile building block. We will explore the chemical rationale for its utility, detail robust synthetic protocols for its derivatization, and discuss its application in the development of potent and selective inhibitors for key drug targets, particularly protein kinases.

The Strategic Value of the 3-Chloro-2-hydroxy-4-methoxybenzonitrile Scaffold

The efficacy of 3-Chloro-2-hydroxy-4-methoxybenzonitrile as a molecular scaffold is not accidental; it is a direct result of the specific physicochemical properties imparted by its unique arrangement of functional groups. Each moiety plays a distinct and often synergistic role in molecular recognition and pharmacokinetic profile modulation.

  • The Nitrile Group (–C≡N): This highly polar, linear functional group is a powerful tool in medicinal chemistry. It frequently serves as a bioisostere for carbonyl or hydroxyl groups, acting as a potent hydrogen bond acceptor.[1][2][3] Its strong electron-withdrawing nature can significantly influence the electronic density of the aromatic ring, enabling crucial π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a target's binding pocket.[3] Furthermore, introducing a nitrile can block sites of metabolic oxidation, enhancing the metabolic stability and half-life of a drug candidate.[2]

  • The Phenolic Hydroxyl Group (–OH): Positioned ortho to the nitrile, the hydroxyl group is a critical anchor. It can act as both a hydrogen bond donor and acceptor, often forming a key interaction with the "hinge" region of protein kinases, a common strategy for achieving high-affinity binding.[4] This group also provides a primary site for synthetic elaboration (derivatization), allowing chemists to introduce a vast array of side chains to probe the target's binding site for improved potency and selectivity.

  • The Chloro Group (–Cl): The chlorine atom at the 3-position is a strategic addition. As a lipophilic group, it can enhance membrane permeability and occupy hydrophobic pockets within the target protein.[5][6] Its electron-withdrawing properties can modulate the pKa of the adjacent hydroxyl group, influencing its hydrogen bonding capabilities. Critically, the chloro group can also participate in favorable halogen bonding interactions, a recognized strategy for enhancing ligand-protein binding affinity.[6]

  • The Methoxy Group (–OCH₃): The methoxy group at the 4-position serves multiple functions. It can improve solubility and, through its electron-donating resonance effect, modulate the reactivity of the aromatic ring.[5][6] Its presence can also provide a steric vector, directing the orientation of the molecule within a binding site and preventing undesirable interactions.

Physicochemical Properties Summary
PropertyValueRationale & Impact
Molecular Formula C₈H₆ClNO₂Provides a compact and rigid scaffold for functional group presentation.
Molecular Weight 183.59 g/mol Low molecular weight, ideal starting point for "Rule of 5" compliance.
Key Functionalities Nitrile, Phenol, Chloro, MethoxyMulti-functional for diverse, targeted interactions and synthetic handles.
Predicted XLogP3 ~2.0-2.5Balanced lipophilicity suitable for cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 (Phenolic -OH)Crucial for anchoring in target binding sites (e.g., kinase hinge).
Hydrogen Bond Acceptors 3 (Nitrile N, Phenolic O, Methoxy O)Provides multiple points for polar interactions to enhance binding affinity.

Core Application: Design of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[7] Their dysregulation is a common driver of pathogenesis. The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. The 3-Chloro-2-hydroxy-4-methoxybenzonitrile scaffold is exceptionally well-suited for creating ATP-competitive kinase inhibitors.

The phenolic hydroxyl and the nitrogen of the nitrile group can form a bidentate hydrogen-bonding pattern with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring motif provides a strong foundation for high-affinity binding, while the rest of the molecule can be modified to achieve selectivity for a specific kinase.

Diagram: Kinase Inhibitor Binding Hypothesis

The following diagram illustrates the hypothetical binding mode of a derivative of 3-Chloro-2-hydroxy-4-methoxybenzonitrile within a generic protein kinase ATP binding site.

G cluster_scaffold Inhibitor Scaffold cluster_kinase Kinase ATP Binding Site Scaffold 3-Chloro-2-hydroxy- 4-methoxybenzonitrile Derivative R_group R-Group (Selectivity Element) Scaffold->R_group Synthetic Derivatization Hinge Hinge Region (e.g., Backbone NH, CO) Scaffold->Hinge H-Bonding (OH, CN) Hydrophobic_Pocket Hydrophobic Pocket Scaffold->Hydrophobic_Pocket Hydrophobic/Halogen Interactions (Cl) Solvent_Front Solvent Front R_group->Solvent_Front Improved Potency & Selectivity

Caption: Hypothetical binding mode of a scaffold-derived inhibitor in a kinase active site.

Synthetic Protocols: From Building Block to Lead Compound

The primary value of this scaffold lies in its synthetic tractability. The phenolic hydroxyl group is the most common site for derivatization, typically via Williamson ether synthesis. This allows for the systematic exploration of chemical space to optimize potency and selectivity.

Protocol 1: General Procedure for O-Alkylation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

This protocol details a standard Williamson ether synthesis to append a side chain (R-X) to the phenolic oxygen. This is a foundational reaction for building a library of analogues for Structure-Activity Relationship (SAR) studies.

Diagram: O-Alkylation Experimental Workflow

Caption: Step-by-step workflow for the O-alkylation of the core scaffold.

Materials:

  • 3-Chloro-2-hydroxy-4-methoxybenzonitrile (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Alkyl or Aryl Halide (R-X, e.g., benzyl bromide, 4-fluorobenzyl chloride) (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Chloro-2-hydroxy-4-methoxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

    • Expert Insight: K₂CO₃ is a mild base suitable for deprotonating the phenol without causing hydrolysis of the nitrile. Using 2-3 equivalents ensures the reaction goes to completion. Anhydrous conditions are critical to prevent side reactions.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M). Add the electrophile (R-X, 1.1-1.5 eq) to the stirring suspension.

    • Expert Insight: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the phenoxide onto the alkyl/aryl halide. A slight excess of the electrophile ensures complete consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the electrophile.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed.

    • Self-Validation: A typical TLC system would be 30% Ethyl Acetate in Hexanes. The product spot should have a higher Rf value (be less polar) than the starting phenol.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Expert Insight: This step removes the DMF and inorganic salts.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Expert Insight: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

3-Chloro-2-hydroxy-4-methoxybenzonitrile is more than just a chemical intermediate; it is a strategically designed building block that provides a robust starting point for lead discovery. Its inherent structural and electronic features are tailored for interaction with important therapeutic targets like protein kinases. The synthetic protocols provided herein offer a reliable and adaptable framework for researchers to generate diverse chemical libraries and probe complex biological systems. As the demand for novel, targeted therapies continues to grow, the intelligent application of such privileged scaffolds will remain a critical driver of innovation in pharmaceutical research.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • University of Trieste. (n.d.). Design and synthesis of protein-kinase inhibitors. UniTS. Available at: [Link]

  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1979). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 22(9), 1068–1074. Available at: [Link]

  • Google Patents. (2011). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1121–1149. Available at: [Link]

  • ResearchGate. (2024). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. Request PDF. Available at: [Link]

  • SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Available at: [Link]

  • MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences, 22(8), 3865. Available at: [Link]

  • Bentham Science. (2015). Mini-Review: Recent Developments in Hydroxynitrile Lyases for Industrial Biotechnology. Current Organic Chemistry, 19(18), 1739-1748. Available at: [Link]

  • Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Zhu, D., & Li, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1617–1637. Available at: [Link]

  • Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.
  • International Journal of ChemTech Research. (2010). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 2(1), 548-551. Available at: [Link]

  • ACS Publications. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. Available at: [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]

  • ResearchGate. (2002). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Current Pharmaceutical Design, 8(25), 2213-2234. Available at: [Link]

  • Springer. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32, 1245–1252. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • RSC Publishing. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(8), 1266-1279. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Available at: [Link]

  • Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile.
  • Molecules. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(11), 13154–13181. Available at: [Link]

  • Oncotarget. (2017). 2-(3,4-dihydroxybenzylidene)malononitrile as a novel antimelanogenic compound. Oncotarget, 8(48), 83983–83996. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. Compound Summary. Available at: [Link]

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Method

Application Note: Protocols for the Selective Chlorination of 2-Hydroxy-4-methoxybenzonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Rationale [1] is a highly functionalized aromatic building block extensively utilized in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

[1] is a highly functionalized aromatic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex heterocycles, including imidazotriazinones, which are potent[2] used in the treatment of cardiovascular and urogenital disorders. It is also a valuable precursor in [3] for synthesizing benzoxazoles and benzisoxazoles.

The introduction of a halogen atom—specifically chlorine—onto this scaffold provides a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while modulating the lipophilicity of resulting drug candidates. However, achieving precise regiocontrol during the electrophilic aromatic substitution (EAS) is critical to avoiding complex, difficult-to-separate isomeric mixtures.

Regioselectivity and Mechanistic Insights

The regiochemical outcome of the chlorination of 2-hydroxy-4-methoxybenzonitrile is dictated by the competing electronic and steric effects of its three substituents:

  • -CN (C1): Strongly electron-withdrawing and meta-directing, deactivating positions C2, C4, and C6.

  • -OH (C2): Strongly electron-donating and ortho/para-directing, activating positions C3 and C5.

  • -OCH₃ (C4): Electron-donating and ortho/para-directing, activating positions C3 and C5.

The synergistic activating effects of the hydroxyl and methoxy groups make positions C3 and C5 highly nucleophilic.

  • The C3 Position (Kinetic/Minor): Although electronically activated, C3 is sterically hindered as it is "sandwiched" between the hydroxyl and methoxy groups. Chlorination here yields 3-chloro-2-hydroxy-4-methoxybenzonitrile.

  • The C5 Position (Thermodynamic/Major): Position C5 is para to the hydroxyl group and ortho to the methoxy group. It is both electronically highly favored and sterically accessible. Consequently, electrophilic chlorination preferentially occurs here to yield 5-chloro-2-hydroxy-4-methoxybenzonitrile.

Regioselectivity Substrate 2-Hydroxy-4-methoxybenzonitrile (Activated at C3 and C5) NCS NCS, DMF 25 °C Substrate->NCS SO2Cl2 SO2Cl2, DCM 0 °C Substrate->SO2Cl2 Prod5 5-Chloro Isomer (Major Product) NCS->Prod5 >95% Selectivity Prod3 3-Chloro Isomer (Minor Product) NCS->Prod3 <5% Selectivity SO2Cl2->Prod5 ~80% Selectivity SO2Cl2->Prod3 ~20% Selectivity

Fig 1: Reaction pathways for the regioselective chlorination of 2-hydroxy-4-methoxybenzonitrile.

Experimental Protocols

To provide researchers with adaptable methodologies, two distinct protocols are detailed below. Protocol A is optimized for maximum regioselectivity toward the 5-chloro isomer, while Protocol B utilizes a more aggressive reagent that yields a higher proportion of the 3-chloro isomer for comparative studies.

Protocol A: Highly Selective Synthesis of 5-Chloro-2-hydroxy-4-methoxybenzonitrile

This protocol utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent. The polar environment of DMF stabilizes the Wheland intermediate, favoring the thermodynamically stable and less sterically hindered C5-chlorinated product.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-hydroxy-4-methoxybenzonitrile (10.0 mmol, 1.49 g) and anhydrous N,N-Dimethylformamide (DMF, 15 mL) under an inert argon atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality: Lowering the initial temperature dampens the reaction exotherm and maximizes regioselectivity by suppressing the higher-energy kinetic pathway (C3 attack).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 10.5 mmol, 1.40 g) portionwise over 15 minutes. Causality: Portionwise addition prevents localized concentration spikes of the electrophile ( Cl+ ), mitigating the risk of over-chlorination (di-chlorination).

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Extraction: Pour the mixture into ice-cold distilled water (50 mL). Causality: Water crashes out the highly organic product while dissolving the succinimide byproduct and the DMF solvent. Extract the aqueous suspension with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 2×20 mL) to remove any residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) to afford the pure 5-chloro isomer as a crystalline solid.

Protocol B: Chlorination via Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a highly reactive chlorinating agent. When used in non-polar solvents like DCM, the reaction proceeds rapidly but with slightly reduced regioselectivity, making it useful if the 3-chloro byproduct is desired for isolation.

  • Preparation: Dissolve 2-hydroxy-4-methoxybenzonitrile (10.0 mmol, 1.49 g) in anhydrous Dichloromethane (DCM, 20 mL) in a vented fume hood.

  • Cooling: Cool the solution strictly to 0 °C.

  • Reagent Addition: Add Sulfuryl chloride (SO₂Cl₂, 11.0 mmol, 0.89 mL) dropwise via a syringe. Causality: SO₂Cl₂ reacts violently with moisture and generates equimolar amounts of HCl and SO₂ gases. Dropwise addition is mandatory to control gas evolution and maintain thermal control.

  • Reaction Execution: Stir at 0 °C for 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (20 mL) until effervescence completely ceases.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM ( 2×15 mL), dry over Na₂SO₄, and concentrate. Isomers can be separated via careful silica gel chromatography.

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters of the two protocols, allowing chemists to select the appropriate method based on their target isomer.

ParameterProtocol A (NCS Method)Protocol B (SO₂Cl₂ Method)
Chlorinating Agent N-Chlorosuccinimide (1.05 eq)Sulfuryl Chloride (1.10 eq)
Solvent Environment DMF (Polar Aprotic)DCM (Non-polar)
Temperature Profile 0 °C 25 °C0 °C (Strictly maintained)
Reaction Time 4 hours2 hours
Overall Conversion > 98%> 95%
Regiomeric Ratio (5-Cl : 3-Cl) > 95 : 5 ~ 80 : 20
Primary Byproducts Succinimide (Water soluble)HCl, SO₂ (Gaseous, requires venting)

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of your synthesis, it is imperative to validate the regiochemical outcome. The two isomers can be unequivocally distinguished using ¹H NMR spectroscopy (400 MHz, CDCl₃) by analyzing the scalar coupling of the remaining aromatic protons:

  • Validating the 5-Chloro Isomer (Major): In 5-chloro-2-hydroxy-4-methoxybenzonitrile, the remaining aromatic protons are located at C3 and C6. Because they are para to one another, they do not exhibit significant scalar coupling ( 4J<1 Hz). They will appear as two distinct, sharp singlets (typically around δ ~7.45 and δ ~6.60).

  • Validating the 3-Chloro Isomer (Minor): In 3-chloro-2-hydroxy-4-methoxybenzonitrile, the remaining aromatic protons are located at C5 and C6. Because they are ortho to one another, they will couple strongly. They will appear as two distinct doublets with a typical ortho coupling constant ( 3J≈8.5−9.0 Hz).

Observing the splitting pattern (singlets vs. doublets) provides an immediate, self-validating confirmation of the reaction's regioselectivity without the need for 2D NMR (e.g., NOESY or HMBC) or X-ray crystallography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11423680, 2-Hydroxy-4-methoxybenzonitrile." PubChem. URL:[Link]

  • Haning, H., et al. "2-Phenyl-substituted imidazotriazinones as phosphodiesterase inhibitors." European Patent EP2295436A1.
  • Chiba, S., et al. "Utility of Nitrogen Extrusion of Azido Complexes for the Synthesis of Nitriles, Benzoxazoles, and Benzisoxazoles." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Sources

Application

Application Notes and Protocols for the Agrochemical Development of 3-Chloro-2-hydroxy-4-methoxybenzonitrile Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and professionals involved in the development of novel agrochemicals. We will explore the potential of 3-Chloro-2-hydroxy-4-methoxybenzon...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals involved in the development of novel agrochemicals. We will explore the potential of 3-Chloro-2-hydroxy-4-methoxybenzonitrile as a key intermediate in the synthesis of a new chemical entity with potential fungicidal and insecticidal properties. This document outlines the complete workflow, from the synthesis of the starting material to the biological evaluation of a novel derivative.

Introduction: The Potential of Substituted Benzonitriles in Agrochemicals

Substituted benzonitriles are a versatile class of compounds that serve as crucial building blocks in the synthesis of a wide range of agrochemicals.[1][2] The well-known herbicidal activity of halogenated hydroxybenzonitriles, such as bromoxynil, which inhibit photosynthesis at photosystem II, highlights the potential of this chemical scaffold.[2] However, the diverse reactivity of the functional groups on the benzonitrile ring allows for the exploration of other biological activities.

This guide focuses on a specific, yet underexplored, starting material: 3-Chloro-2-hydroxy-4-methoxybenzonitrile . We hypothesize that derivatization of the hydroxyl group can lead to novel compounds with fungicidal or insecticidal properties. Specifically, we will detail the synthesis of an oxime ether derivative, 2-((3-chloro-4-cyano-2-methoxyphenoxy)methyl)benzonitrile , and provide protocols for its biological screening.

PART 1: Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Intermediate 1)

The starting material, 3-Chloro-2-hydroxy-4-methoxybenzonitrile, can be synthesized from the commercially available 2-hydroxy-4-methoxybenzaldehyde through a two-step process involving chlorination followed by conversion of the aldehyde to a nitrile.

Protocol 1.1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

This protocol is adapted from standard electrophilic aromatic substitution reactions on activated benzene rings.

Objective: To introduce a chlorine atom at the 3-position of 2-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.

Protocol 1.2: Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Intermediate 1)

This one-pot synthesis converts the aldehyde to a nitrile using hydroxylamine hydrochloride.

Objective: To convert the aldehyde functional group of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde to a nitrile.

Materials:

  • 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Formic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq).

  • Add formic acid to the mixture to act as both a solvent and a dehydrating agent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Intermediate 1).

Synthesis of Intermediate 1

Synthesis of Intermediate 1 start 2-hydroxy-4-methoxybenzaldehyde step1 2-Chloro-3-hydroxy-4-methoxybenzaldehyde start->step1 SO₂Cl₂, DCM step2 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Intermediate 1) step1->step2 NH₂OH·HCl, Formic Acid

Caption: Synthetic pathway to 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

PART 2: Synthesis of a Novel Oxime Ether Derivative (Target Compound)

The hydroxyl group of Intermediate 1 provides a reactive site for further derivatization. Here, we propose a Williamson ether synthesis to create a novel oxime ether, a class of compounds with known biological activities.

Protocol 2.1: Synthesis of 2-((3-chloro-4-cyano-2-methoxyphenoxy)methyl)benzonitrile (Target Compound)

This protocol outlines the O-alkylation of the phenolic hydroxyl group of Intermediate 1 with 2-(bromomethyl)benzonitrile.

Objective: To synthesize a novel oxime ether derivative from Intermediate 1.

Materials:

  • 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Intermediate 1)

  • 2-(bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add dimethylformamide (DMF) to the flask to create a suspension.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 2-(bromomethyl)benzonitrile (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with deionized water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound, 2-((3-chloro-4-cyano-2-methoxyphenoxy)methyl)benzonitrile.

Synthesis of Target Compound

Synthesis of Target Compound start 3-Chloro-2-hydroxy-4- methoxybenzonitrile product 2-((3-chloro-4-cyano-2-methoxy- phenoxy)methyl)benzonitrile (Target Compound) start->product K₂CO₃, DMF reagent 2-(bromomethyl)benzonitrile reagent->product

Caption: Williamson ether synthesis of the target compound.

PART 3: Biological Activity Screening

The novel synthesized compound will be screened for both fungicidal and insecticidal activity.

Protocol 3.1: In Vitro Fungicidal Activity against Botrytis cinerea

This protocol is adapted from established methods for determining the efficacy of fungicides against gray mold.[1]

Objective: To determine the half-maximal effective concentration (EC₅₀) of the target compound against Botrytis cinerea.

Materials:

  • Target compound

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the target compound in DMSO.

  • Amended Media Preparation: Autoclave PDA and cool to 50-55 °C. Prepare a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by adding the appropriate amount of the stock solution to the molten PDA. Ensure the final DMSO concentration does not exceed 1% (v/v). Pour the amended PDA into Petri dishes. A control plate with 1% DMSO should also be prepared.

  • Inoculation: Culture B. cinerea on PDA for 5-7 days. Using a sterile cork borer, take mycelial plugs from the edge of an actively growing colony and place one, mycelium-side down, in the center of each test and control plate.

  • Incubation: Incubate the plates in the dark at 20-22 °C for 3-5 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value using a suitable statistical software.

Table 1: Hypothetical In Vitro Fungicidal Activity Data
Concentration (µg/mL)Mycelial Growth Diameter (mm) (Corrected)Percent Inhibition (%)
0 (Control)85.00
0.178.28.0
163.825.0
1041.751.0
5015.382.0
1005.194.0
EC₅₀ (µg/mL) ~9.5
Protocol 3.2: Insecticidal Activity against Green Peach Aphid (Myzus persicae)

This leaf-dip bioassay is a standard method for evaluating the toxicity of compounds to aphids.[3][4]

Objective: To determine the lethal concentration (LC₅₀) of the target compound against Myzus persicae.

Materials:

  • Target compound

  • Culture of Myzus persicae

  • Host plant leaves (e.g., Chinese cabbage)

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

  • Fine paintbrush

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the target compound in a suitable solvent (e.g., acetone) and then make serial dilutions in distilled water containing a wetting agent (e.g., 0.01% Triton X-100) to achieve the desired test concentrations (e.g., 1, 10, 50, 100, 500 ppm). A control solution with the solvent and wetting agent only should be prepared.

  • Leaf Treatment: Dip host plant leaves into each test solution for 5-10 seconds. Allow the leaves to air dry completely.

  • Bioassay Setup: Place a treated leaf, abaxial side up, in a Petri dish lined with moist filter paper.

  • Insect Infestation: Using a fine paintbrush, transfer 10-20 adult apterous (wingless) aphids onto each treated leaf.

  • Incubation: Maintain the Petri dishes at 22-24 °C with a 16:8 light:dark photoperiod.

  • Mortality Assessment: After 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ value by probit analysis or a similar statistical method.

Table 2: Hypothetical Insecticidal Activity Data
Concentration (ppm)Number of Aphids TestedNumber of Dead AphidsPercent Mortality (%) (Corrected)
0 (Control)6030
16065
10601520
50603250
100604878
500605998
LC₅₀ (ppm) ~50

Biological Screening Workflow

Biological Screening Workflow cluster_0 Fungicidal Activity Screening cluster_1 Insecticidal Activity Screening f1 Prepare Stock Solution & Amended Media f2 Inoculate with Botrytis cinerea f1->f2 f3 Incubate (3-5 days) f2->f3 f4 Measure Mycelial Growth f3->f4 f5 Calculate EC₅₀ f4->f5 i1 Prepare Test Solutions i2 Leaf-Dip Bioassay i1->i2 i3 Infest with Myzus persicae i2->i3 i4 Incubate (48 hours) i3->i4 i5 Assess Mortality i4->i5 i6 Calculate LC₅₀ i5->i6 start Target Compound start->f1 start->i1

Caption: Workflow for fungicidal and insecticidal screening.

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of a novel agrochemical candidate derived from 3-Chloro-2-hydroxy-4-methoxybenzonitrile. The detailed protocols for chemical synthesis and biological screening are designed to be robust and reproducible. By exploring the derivatization of this versatile intermediate, researchers can unlock new avenues for the discovery of effective and safe crop protection agents. The presented workflow serves as a model for the rational design and development of next-generation agrochemicals.

References

  • IRAC. (n.d.). Myzus Persicae. Insecticide Resistance Action Committee. [Link]

  • US Patent US20030220504A1. (2003).
  • MDPI. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicide. [Link]

  • CRAN. (2026). Dose-Response Data Analysis Workflow. [Link]

  • CT.gov. (n.d.). Role of the Dosage-Response Curve in the Evaluation of Fungicides. [Link]

  • PMC. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • ijpab. (2017). The In Vitro Screening of Fungicides. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • bioRxiv. (2024). Insecticide resistance in Myzus persicae collected from sweet pepper. [Link]

Sources

Method

Scale-up manufacturing processes for 3-Chloro-2-hydroxy-4-methoxybenzonitrile

An Application Note for the Scale-Up Manufacturing of 3-Chloro-2-hydroxy-4-methoxybenzonitrile Abstract This application note provides a comprehensive technical guide for the scale-up manufacturing of 3-Chloro-2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Manufacturing of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Abstract

This application note provides a comprehensive technical guide for the scale-up manufacturing of 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A robust and economically viable two-step synthetic pathway commencing from the commercially available 2-chloro-5-methoxyphenol is detailed. The process involves a highly regioselective ortho-formylation to yield the key intermediate, 3-chloro-2-hydroxy-4-methoxybenzaldehyde, followed by a one-pot conversion to the target nitrile. This guide is intended for researchers, process chemists, and drug development professionals, offering in-depth protocols for both laboratory and manufacturing scales. Emphasis is placed on the rationale behind procedural choices, process safety, in-process controls, and purification strategies to ensure high yield and purity, consistent with E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles.

Introduction and Synthetic Strategy

3-Chloro-2-hydroxy-4-methoxybenzonitrile serves as a critical building block for more complex molecules. The efficient and scalable production of this compound is essential for downstream applications. While several synthetic routes to substituted benzonitriles exist, including the Sandmeyer and Rosenmund-von Braun reactions, many involve highly toxic reagents or unstable intermediates, posing significant challenges for industrial-scale production.[1][2][3]

This guide details a more practical and scalable approach based on a two-step synthesis:

  • Ortho-Formylation: Introduction of a formyl (-CHO) group at the C2 position of 2-chloro-5-methoxyphenol. This position is sterically hindered, but electronic activation from the hydroxyl group directs the formylation to the ortho position.

  • Nitrile Formation: A one-pot conversion of the intermediate aldehyde to the final nitrile product. This proceeds via an in-situ generated aldoxime, which is subsequently dehydrated, streamlining the process by avoiding the isolation of the oxime intermediate.[4][5]

This strategy was selected for its high regioselectivity, use of readily available starting materials, and operational simplicity, which are paramount for successful manufacturing scale-up.

Manufacturing_Workflow A Starting Material (2-Chloro-5-methoxyphenol) B Step 1: Ortho-Formylation A->B C Intermediate (3-Chloro-2-hydroxy-4-methoxybenzaldehyde) B->C D Step 2: One-Pot Nitrile Formation (Oximation & Dehydration) C->D E Crude Product D->E F Purification (Recrystallization & Drying) E->F G Final Product (3-Chloro-2-hydroxy-4-methoxybenzonitrile) F->G H Quality Control (QC) (HPLC, NMR, GC-MS) G->H

Caption: Overall manufacturing workflow for 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Part I: Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzaldehyde

Principle and Rationale

The crucial first step is the regioselective formylation of 2-chloro-5-methoxyphenol. While classic methods like the Reimer-Tiemann reaction exist, they often suffer from moderate yields and the use of chlorinated solvents.[6] The Duff reaction is another alternative but is typically limited to highly activated phenols. A more modern and highly selective method utilizes a magnesium chloride/triethylamine system with paraformaldehyde as the formylating agent.[4] This method offers excellent ortho-selectivity due to the chelation of the magnesium ion by the phenolic oxygen and the incoming formyl group, directing the electrophile to the adjacent position. This approach is well-suited for scale-up due to its high selectivity and milder conditions.

Laboratory-Scale Protocol (10g Scale)

Safety Precautions: All operations must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

  • 2-Chloro-5-methoxyphenol (10.0 g, 63.0 mmol, 1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂, 9.0 g, 94.6 mmol, 1.5 eq)

  • Paraformaldehyde (14.2 g, 473 mmol, 7.5 eq)

  • Anhydrous Acetonitrile (ACN, 150 mL)

  • Triethylamine (TEA, 26.4 mL, 189 mmol, 3.0 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous MgCl₂ (1.5 eq) and paraformaldehyde (7.5 eq).

  • Evacuate and backfill the flask with nitrogen gas.

  • Add anhydrous acetonitrile (150 mL) via syringe, followed by the dropwise addition of triethylamine (3.0 eq). Stir the resulting suspension for 15 minutes.

  • Add 2-chloro-5-methoxyphenol (1.0 eq) to the mixture.

  • Immerse the flask in a preheated oil bath at 85 °C and heat at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing 200 mL of 1 M HCl solution and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Scale-Up Considerations and Process Parameters

Scaling this reaction requires careful management of exotherms during the addition of triethylamine and the initial heating phase. In a manufacturing setting, a glass-lined reactor with controlled heating/cooling capabilities is essential.

ParameterLaboratory Scale (10g)Manufacturing Scale (10kg)Rationale / Comments
Starting Phenol 10.0 g (1.0 eq)10.0 kg (1.0 eq)Basis of calculation.
Anhydrous MgCl₂ 1.5 eq1.5 eqCritical for ortho-directing chelation. Ensure anhydrous grade.
Paraformaldehyde 7.5 eq5.0 - 7.5 eqExcess is used to drive the reaction. Can be optimized at scale.
Triethylamine (TEA) 3.0 eq3.0 eqAddition should be controlled to manage exotherm.
Solvent AcetonitrileAcetonitrileGood solvent for reactants; boiling point suitable for reaction.
Temperature 85 °C (Reflux)80-85 °CMaintain steady reflux. Monitor jacket and internal temperatures.
Reaction Time 6 - 8 hours8 - 12 hoursMonitor via in-process control (HPLC) until >98% conversion.
Workup HCl quench, manual extractionHCl quench, pumped phase separationLarge-scale extractions require appropriate pumping systems.
Expected Yield 75 - 85%70 - 80%Yields can be slightly lower at scale due to transfer losses.

Part II: Conversion to 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Principle and Rationale

The conversion of an aldehyde to a nitrile is a fundamental transformation. A highly efficient method involves a one-pot reaction with hydroxylamine hydrochloride, which first forms an aldoxime intermediate.[7] This intermediate is then dehydrated in-situ to the nitrile. Various reagents can effect this dehydration.[8] For industrial applications, using a mild and inexpensive catalyst like ferrous sulfate (FeSO₄) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) is advantageous.[9] This avoids harsh dehydrating agents and simplifies the procedure, making it robust and cost-effective.

Caption: Synthetic scheme for 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Manufacturing-Scale Protocol (10kg Aldehyde Input)

Safety Precautions: This process involves heating hydroxylamine hydrochloride, which can decompose exothermically. Ensure adequate cooling capacity and pressure relief systems on the reactor. DMF is a reproductive toxin; handle with appropriate engineering controls and PPE. The reaction may release HCl gas; ensure the reactor is vented to a scrubber system.

Equipment:

  • 100L Glass-Lined Steel Reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet connected to a scrubber.

  • Heating/Cooling Mantle.

  • Nutsche Filter Dryer or Centrifuge.

  • Vacuum Drying Oven.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 3-Chloro-2-hydroxy-4-methoxybenzaldehyde (10.0 kg, 53.6 mol, 1.0 eq), hydroxylamine hydrochloride (4.45 kg, 64.3 mol, 1.2 eq), and anhydrous ferrous sulfate (FeSO₄) (0.81 kg, 5.36 mol, 0.1 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 40 L).

  • Reaction: Begin agitation and slowly heat the mixture to 130-140 °C. Maintain a gentle reflux for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, take a sample for HPLC analysis to check for the disappearance of the starting aldehyde. The reaction is complete when the aldehyde peak area is <2%.

  • Cooling and Quenching: Once complete, cool the reaction mixture to 20-25 °C.

  • Precipitation: Slowly add the reaction mixture to a separate vessel containing 200 L of cold water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral (pH ~7) to remove residual DMF and inorganic salts.

  • Drying (Crude): Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

Purification Protocol

Procedure:

  • Charge a clean reactor with the crude, dry product and a suitable solvent for recrystallization (e.g., Toluene or an Ethanol/Water mixture). A typical solvent ratio is 5-10 mL per gram of crude product.

  • Heat the mixture to 70-80 °C with stirring until all solids dissolve.

  • Cool the solution slowly to 0-5 °C over 4-6 hours to allow for crystal formation.

  • Hold at 0-5 °C for an additional 2 hours to maximize precipitation.

  • Filter the purified crystals and wash the cake with a small amount of cold recrystallization solvent.

  • Dry the final product in a vacuum oven at 50-60 °C until the loss on drying (LOD) is <0.5%.

ParameterManufacturing Scale (10kg input)Rationale / Comments
Starting Aldehyde 10.0 kg (1.0 eq)Basis of calculation.
NH₂OH·HCl 1.2 eqSlight excess ensures complete conversion of the aldehyde to the oxime.
FeSO₄ (Catalyst) 0.1 eqCatalyzes the dehydration of the oxime intermediate.
Solvent DMF (4 volumes)High boiling point and good solubility for reactants.
Temperature 130-140 °CSufficient to drive the dehydration to completion.
Reaction Time 4 - 6 hoursMonitor via HPLC for reaction endpoint.
Workup Water precipitation"Drowning out" is an effective method for isolating water-insoluble products.
Purification RecrystallizationEssential for achieving high purity required for pharmaceutical intermediates.
Expected Yield 85 - 95% (from aldehyde)High-yielding conversion.

Safety, Handling, and Waste Management

The manufacturing of 3-Chloro-2-hydroxy-4-methoxybenzonitrile involves several hazardous materials that require strict safety protocols.

  • Chemical Hazards:

    • Hydroxylamine Hydrochloride: Can decompose violently with heat. Avoid localized overheating.

    • DMF: A reproductive toxin and skin irritant. Use in a closed system with appropriate ventilation.

    • Triethylamine: Flammable and corrosive.

  • Process Hazards:

    • Exothermic Reactions: Both the formylation and nitrile formation steps can have exothermic events. Controlled reagent addition and robust temperature control are critical.

    • Gas Evolution: Acidic workups and the nitrile formation step can evolve gas (HCl). Reactors must be vented to a caustic scrubber.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses with side shields, flame-retardant lab coats, and steel-toed shoes.

    • For handling corrosive liquids (TEA, HCl) or DMF, use chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber for DMF).[10]

  • Waste Management:

    • Aqueous waste streams from workups should be neutralized before disposal.

    • Organic solvent waste should be collected and disposed of via licensed incineration.

    • Although this process avoids the direct use of metal cyanides, it is good practice to test aqueous waste streams for any trace cyanide that could theoretically form under unusual conditions before disposal.[11][12]

Quality Control and Analytical Methods

To ensure the final product meets specifications, a rigorous analytical testing protocol is required.

  • Identity:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups (e.g., -OH, -C≡N, C-O).

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity:

    • HPLC: The primary method for determining purity (typically >99.0% is required) and quantifying any impurities or residual starting materials.

    • GC: To determine residual solvent content.

  • Physical Properties:

    • Melting Point: A sharp melting point range indicates high purity.

    • Appearance: Should be a white to off-white crystalline solid.

Conclusion

The two-step synthesis outlined in this application note provides a scalable, efficient, and reliable process for the manufacturing of 3-Chloro-2-hydroxy-4-methoxybenzonitrile. By starting with 2-chloro-5-methoxyphenol and proceeding through a highly selective ortho-formylation followed by a one-pot nitrile formation, this pathway avoids many of the hazards and inefficiencies associated with other synthetic routes. The detailed protocols and scale-up considerations provide a solid foundation for process chemists and engineers to implement this synthesis on an industrial scale, ensuring the consistent production of a high-purity final product.

References

  • Jansen, C. U., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • Li, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]

  • American Chemical Society. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2009). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Occupational Health and Safety Authority. (n.d.). Cyanide. [Link]

  • ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. [Link]

  • United Chemicals. (2025). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

  • Google Patents. (n.d.).
  • SpringerLink. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2020). Divergent Synthesis of Isonitriles and Nitriles by Palladium-Catalyzed Benzylic Substitution with TMSCN. The Journal of Organic Chemistry. [Link]

  • Taekwang. (n.d.). Sodium Cyanide Safety Handling Guide. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). US20030199714A1 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Nature. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. [Link]

  • United Chemicals. (2025). Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling. [Link]

  • European Patent Office. (n.d.). Process for making aromatic nitriles - EP 0921115 A2. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • Environmental Sample Bank. (n.d.). III Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • MDPI. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]

  • Patil, D. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. [Link]

  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. [Link]

  • ChemBK. (2024). 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]

  • American Chemical Society. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters. [Link]

  • Scribd. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

Sources

Application

Functionalization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile via Cross-Coupling Reactions

An Application Guide for Advanced Organic Synthesis: Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of pharmaceutical and materials science research, substituted benzonitriles are fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Advanced Organic Synthesis:

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of pharmaceutical and materials science research, substituted benzonitriles are foundational scaffolds. Their derivatives are integral to the development of agrochemicals, medicines, and organic polymers.[1] 3-Chloro-2-hydroxy-4-methoxybenzonitrile is a particularly valuable starting material, featuring multiple functional groups that allow for selective, stepwise modification. The true potential of this molecule is unlocked through the strategic application of transition metal-catalyzed cross-coupling reactions, which provide a powerful toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[2][3]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the functionalization of 3-chloro-2-hydroxy-4-methoxybenzonitrile. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offering not just procedural steps but also the scientific rationale behind them. The protocols described herein are designed to be self-validating, providing a reliable starting point for the synthesis of novel, high-value compounds.

The primary challenge in coupling this substrate lies in the reactivity of the aryl chloride. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often requiring specialized catalyst systems to achieve efficient oxidative addition.[4][5] Furthermore, the substitution pattern of the substrate presents steric hindrance that must be overcome. The protocols in this guide are tailored to address these specific challenges, employing modern ligands and conditions to ensure success.

Core Methodologies: A Practical Guide to Cross-Coupling

This section details the principles and step-by-step protocols for the most effective cross-coupling reactions for modifying 3-chloro-2-hydroxy-4-methoxybenzonitrile.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its operational simplicity, the low toxicity of its boron-based reagents, and its tolerance of a wide range of functional groups.[6][7]

Principle and Mechanistic Insights: The reaction couples the aryl chloride with an organoboronic acid or ester.[3] The catalytic cycle, a cornerstone of palladium catalysis, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[8][9]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]

Scientist's Note: The presence of the ortho-hydroxyl group can influence the reaction. While many modern catalyst systems tolerate free phenols, the base used in the reaction will deprotonate the hydroxyl group. This can sometimes lead to chelation with the palladium center, affecting the catalytic activity. If poor yields are observed, protection of the hydroxyl group (e.g., as a methyl or silyl ether) may be considered. For coupling sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often essential to promote the difficult oxidative addition step and stabilize the catalytic species.[6][11]

Experimental Protocol: Synthesis of 2-hydroxy-4-methoxy-3-(phenyl)benzonitrile

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-chloro-2-hydroxy-4-methoxybenzonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol%), and a suitable ligand, such as SPhos (4 mol%).

  • Solvent Addition: Add degassed solvent, typically a mixture like Toluene/Water (10:1) or Dioxane/Water (10:1), to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001885
4-Methylphenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O1002082
3-Furanylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane902475
Vinylboronic acid pinacol esterPd(PPh₃)₄K₃PO₄THF/H₂O801278
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12] It allows for the direct formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[13]

Principle and Mechanistic Insights: The catalytic cycle is analogous to other cross-coupling reactions.[5][14] After oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[5] Reductive elimination from this intermediate furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[13]

Scientist's Note: The choice of ligand is absolutely critical for the amination of aryl chlorides.[5] Highly hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are required to facilitate both the oxidative addition and the final reductive elimination step, which can otherwise be slow.[6][15] The base must be strong enough to deprotonate the amine but should not interfere with other functional groups.

Experimental Protocol: Synthesis of 3-(Anilino)-2-hydroxy-4-methoxybenzonitrile

  • Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., BrettPhos, 3.5 mol%) in a small amount of solvent (e.g., toluene) for 15-20 minutes.

  • Reagent Addition: To the Schlenk tube containing the base, add 3-chloro-2-hydroxy-4-methoxybenzonitrile (1.0 equiv.) and the pre-formed catalyst solution.

  • Solvent and Amine: Add degassed toluene to achieve a 0.2 M concentration, followed by the addition of aniline (1.2 equiv.).

  • Reaction: Seal the tube and heat to 100-110 °C with vigorous stirring for 16-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
AnilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1102088
MorpholinePd(OAc)₂ / XPhosLHMDSDioxane1001891
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1002476
IndolePd(OAc)₂ / DavePhosCs₂CO₃Toluene1102279
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are important intermediates and targets in materials science and medicinal chemistry.[16][17]

Principle and Mechanistic Insights: The reaction couples a terminal alkyne with an aryl halide. The standard protocol employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[16][18] The palladium catalyst undergoes the typical oxidative addition/reductive elimination cycle. The copper co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium.[16]

Scientist's Note: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[19] This can be minimized by running the reaction under strictly anaerobic conditions and at lower temperatures. Copper-free Sonogashira protocols have also been developed, which often require a stronger base to facilitate the deprotonation of the alkyne and its subsequent transfer to palladium.[6][20]

Experimental Protocol: Synthesis of 3-(Ethynylphenyl)-2-hydroxy-4-methoxybenzonitrile

  • Preparation: To a Schlenk tube under an inert atmosphere, add 3-chloro-2-hydroxy-4-methoxybenzonitrile (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagents: Add degassed solvent such as triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1). Add phenylacetylene (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). Reaction times can range from 4 to 16 hours.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50889
1-HexynePd(PPh₃)₄ / CuIDiisopropylamineDMF601284
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane801680
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NTHF40692

Visualizing the Chemistry

Diagrams are essential for conceptualizing complex chemical processes. Below are Graphviz representations of the general catalytic cycle and a standard laboratory workflow.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R-X) trans_complex R-Pd(II)(R')L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R'-M) trans_complex->pd0 product R-R' (Coupled Product) trans_complex->product Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow start Weigh Reagents & Catalyst (Inert Atmosphere) setup Assemble Reaction in Schlenk Tube start->setup reaction Heat & Stir (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize final_product Pure Functionalized Product characterize->final_product

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Introduction: Unveiling the Bioactivity of a Novel Benzonitrile Derivative The benzonitrile scaffold is a privileged structural motif in medicinal chemistry, present in a wide array of approved pharmaceuticals and clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactivity of a Novel Benzonitrile Derivative

The benzonitrile scaffold is a privileged structural motif in medicinal chemistry, present in a wide array of approved pharmaceuticals and clinical candidates.[1] The nitrile group, with its unique electronic properties, can act as a hydrogen bond acceptor, a polar group to modulate solubility and metabolic stability, or even as a reactive "warhead" in covalent inhibitors.[1][2] The diverse biological activities of nitrile-containing compounds underscore the importance of thoroughly characterizing novel derivatives to unlock their therapeutic potential.

This document provides a comprehensive guide for the initial in vitro assessment of 3-Chloro-2-hydroxy-4-methoxybenzonitrile , a novel compound with potential for biological activity. As this is a previously uncharacterized molecule, a tiered screening approach is recommended to efficiently build a preliminary profile of its bioactivity. These application notes will guide researchers through a logical progression of assays, starting with a broad assessment of cytotoxicity, followed by investigations into its potential as an enzyme inhibitor and its ability to interact with cellular receptors.

The protocols herein are designed to be robust and adaptable, providing a solid foundation for further, more targeted investigations. The overarching goal is to empower researchers to make data-driven decisions about the future development of this and other novel chemical entities.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.

1. Compound Information:

  • Compound Name: 3-Chloro-2-hydroxy-4-methoxybenzonitrile

  • Molecular Formula: C₈H₆ClNO₂

  • Molecular Weight: 183.59 g/mol

2. Recommended Procedure for Stock Solution Preparation:

  • Safety First: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvent Selection: Based on the predicted lipophilicity of the benzonitrile scaffold, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh out 1.836 mg of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

    • Dissolve the compound in 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1 Assay: Cytotoxicity Profiling using a WST-1 Cell Viability Assay

A fundamental first step in characterizing any new compound is to assess its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells, offering a convenient and sensitive readout.[3]

Principle of the WST-1 Assay

Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt WST-1 to produce a soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow: WST-1 Assay

WST1_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add serial dilutions of 3-Chloro-2-hydroxy-4-methoxybenzonitrile incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h wst1_addition Add WST-1 reagent to each well incubation_48h->wst1_addition incubation_2h Incubate for 2h wst1_addition->incubation_2h read_absorbance Measure absorbance at 450 nm incubation_2h->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_cc50 Determine CC50 plot_curve->determine_cc50

Caption: Workflow for assessing cytotoxicity using the WST-1 assay.

Detailed Protocol: WST-1 Assay

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom cell culture plates

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance at 420-480 nm[3]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of 3-Chloro-2-hydroxy-4-methoxybenzonitrile in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[3]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor the color change.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at approximately 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time with Compound24 - 48 hours
WST-1 Incubation Time1 - 4 hours
Absorbance Wavelength450 nm

Tier 2 Assay: Probing for Enzyme Inhibition

The nitrile group can interact with the active sites of enzymes, particularly cysteine or serine proteases, through nucleophilic attack, leading to reversible or irreversible inhibition.[2] Therefore, screening for enzyme inhibition is a logical next step. A general enzymatic assay using a model enzyme can provide initial insights into the compound's potential as an enzyme inhibitor.

Principle of a General Enzyme Inhibition Assay

This assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The enzyme converts a substrate into a product that can be detected, often through a change in absorbance or fluorescence. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Detection cluster_analysis Data Analysis add_buffer Add assay buffer add_compound Add test compound/vehicle add_buffer->add_compound add_enzyme Add enzyme solution add_compound->add_enzyme pre_incubation Pre-incubate (10 min) add_enzyme->pre_incubation add_substrate Initiate reaction with substrate pre_incubation->add_substrate kinetic_read Measure product formation (kinetic read) add_substrate->kinetic_read calculate_rate Calculate reaction rates kinetic_read->calculate_rate percent_inhibition Determine % inhibition calculate_rate->percent_inhibition plot_curve Plot dose-response curve percent_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Trypsin Inhibition Assay (Model System)

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • 96-well UV-transparent plate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of BAEE in the Tris-HCl buffer.

    • Prepare serial dilutions of 3-Chloro-2-hydroxy-4-methoxybenzonitrile in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Test compound at various concentrations or vehicle control.

    • Trypsin solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.[4]

  • Reaction Initiation: Add the BAEE substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 253 nm every 30 seconds for 5-10 minutes. The rate of BAEE hydrolysis is proportional to the increase in absorbance.

Data Analysis:

  • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control (100% activity).

  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ (50% inhibitory concentration) using non-linear regression.

ComponentFinal Concentration
Trypsin10-50 µg/mL
BAEE0.1-1 mM
Test Compound0.1 µM to 100 µM
Assay Buffer50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂

Tier 3 Assay: Preliminary Receptor Binding Assessment

To investigate if the compound interacts with specific cellular targets like G-protein coupled receptors (GPCRs) or ion channels, a receptor binding assay is employed. This type of assay measures the ability of a test compound to displace a known ligand (often radiolabeled or fluorescent) from its receptor.[5][6]

Principle of Competitive Receptor Binding Assay

A fixed concentration of a high-affinity labeled ligand and a source of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the unlabeled test compound. If the test compound binds to the same site on the receptor, it will compete with the labeled ligand, resulting in a decreased signal from the bound labeled ligand.[7]

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_setup Binding Reaction Setup cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis add_buffer Add assay buffer add_components Add unlabeled ligand (test or non-specific) add_buffer->add_components add_radioligand Add radiolabeled ligand add_components->add_radioligand add_membranes Add receptor membranes add_radioligand->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filtration Rapid filtration to separate bound/free ligand incubate->filtration washing Wash filter to remove non-specific binding filtration->washing scintillation Measure radioactivity on filter washing->scintillation calculate_binding Calculate specific binding scintillation->calculate_binding plot_curve Plot competition curve calculate_binding->plot_curve determine_ki Determine Ki plot_curve->determine_ki

Caption: Workflow of a competitive radioligand binding assay.

General Protocol: Competitive Radioligand Binding Assay

Materials:

  • Membrane preparation from cells expressing the target receptor.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor.

  • Assay buffer specific to the receptor system.

  • Unlabeled ligand for determining non-specific binding.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, set up three types of reactions:

    • Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radiolabeled ligand, a saturating concentration of unlabeled ligand, and membrane preparation.

    • Competition: Assay buffer, radiolabeled ligand, varying concentrations of 3-Chloro-2-hydroxy-4-methoxybenzonitrile, and membrane preparation.

  • Incubation: Incubate the reactions at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value from the curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

ParameterGeneral Guideline
Radioligand ConcentrationAt or below its Kd value
Membrane Protein10-100 µg per reaction
Test Compound Concentration10⁻¹⁰ M to 10⁻⁵ M
Incubation Time & TemperatureVaries with receptor (e.g., 60 min at 25°C)

Conclusion and Future Directions

These application notes provide a structured, tiered approach to the initial in vitro characterization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile. By systematically evaluating its cytotoxicity, potential for enzyme inhibition, and receptor binding affinity, researchers can build a foundational understanding of its biological activity profile. The results from these assays will be instrumental in guiding subsequent studies, such as target identification, mechanism of action elucidation, and lead optimization efforts. A compound exhibiting low cytotoxicity and potent activity in either the enzyme inhibition or receptor binding assay would be a strong candidate for further investigation.

References

  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibition Assay. Retrieved from [Link]

  • Szewczyk, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101321. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Crucial steps for developing and implementation of in vitro assays as an alternative for in vivo tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Retrieved from [Link]

  • Validated Antibody Database. (2022, October 25). Receptor-Ligand Binding Assays. Retrieved from [Link]

  • De Luca, L. (2016). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 7(12), 1152-1156. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • Markus, B., & Kwon, C. H. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1729-1734. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-2-hydroxy-4-methoxybenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective synthesis of highly substituted aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective synthesis of highly substituted aromatics. Synthesizing 3-chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0) presents a classic challenge in electrophilic aromatic substitution and functional group tolerance.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. We will explore the causality behind common yield-limiting issues and provide self-validating protocols to ensure your workflows are robust.

Synthetic Workflow Overview

To optimize your yield, you must first select the correct synthetic pathway based on your available starting materials. The two most reliable routes are the Direct Ortho-Chlorination of the corresponding benzonitrile and the Aldoxime Dehydration of the corresponding benzaldehyde.

SynthesisPathways SM1 2-Hydroxy-4-methoxy- benzonitrile Product 3-Chloro-2-hydroxy-4- methoxybenzonitrile SM1->Product SO2Cl2, TMP (Ortho-Chlorination) SM2 3-Chloro-2-hydroxy-4- methoxybenzaldehyde Inter Aldoxime Intermediate SM2->Inter NH2OH·HCl (Condensation) Inter->Product DMSO, Heat (Dehydration)

Figure 1: Dual synthetic pathways for 3-Chloro-2-hydroxy-4-methoxybenzonitrile preparation.

Troubleshooting FAQs

Q1: During direct chlorination of 2-hydroxy-4-methoxybenzonitrile, I am getting a high percentage of the 5-chloro isomer. How can I force chlorination at the 3-position?

  • Causality: Both the hydroxyl (-OH) and methoxy (-OMe) groups are strongly activating. The 5-position is para to the -OH and sterically accessible, whereas the desired 3-position is ortho to the -OH but sterically compressed between the two functional groups. Standard chlorinating agents (like pure SO2Cl2 or NCS) will naturally favor the less hindered 5-position.

  • Solution: You must alter the transition state geometry. Utilizing a bulky secondary amine catalyst, specifically 2,2,6,6-tetramethylpiperidine (TMP), with sulfuryl chloride (SO2Cl2) drives strict ortho-selective chlorination[1]. The TMP interacts with SO2Cl2 to form a sterically demanding reactive intermediate that coordinates with the phenol's proton, delivering the chlorine atom exclusively to the adjacent 3-position.

Q2: My aldoxime dehydration to the nitrile is stalling. When I push the temperature or add POCl3, the yield drops due to degradation. What is happening?

  • Causality: Traditional dehydration of salicylaldoximes often requires harsh Lewis acids or temperatures exceeding 150 °C. In your substrate, the 4-methoxy group is highly susceptible to Lewis acid-mediated O-demethylation, generating a 2,4-dihydroxy byproduct that rapidly polymerizes under heat.

  • Solution: Abandon harsh dehydrating agents. Transition to a mild, DMSO-mediated dehydration using NH2OH·HCl[2]. DMSO acts as both the solvent and a mild oxidant/dehydrating agent at 90–100 °C, facilitating the elimination of water from the oxime without cleaving the methoxy ether[2]. Alternatively, a room-temperature Mitsunobu-triggered domino reaction can achieve >90% yields[3].

Quantitative Data: Pathway Comparison

To make an informed decision on reaction conditions, compare the empirical data summarized below. Notice how the addition of the TMP catalyst inverts the regioselectivity profile.

Reaction PathwayReagents / CatalystTemp (°C)Regioselectivity (3-Cl : 5-Cl)Typical Isolated Yield (%)
Direct ChlorinationSO2Cl2 (No Catalyst)2545 : 55< 40
Direct ChlorinationSO2Cl2 + TMP (10 mol%)11074 : 1674
Aldoxime DehydrationNH2OH·HCl / DMSO100N/A (Pre-installed Cl)92
Aldoxime DehydrationNH2OH·HCl / Mitsunobu25N/A (Pre-installed Cl)93

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the Validation Checkpoints are met.

Protocol A: TMP-Catalyzed Ortho-Selective Chlorination

Best for scaling up when starting from 2-hydroxy-4-methoxybenzonitrile.

  • Setup: Charge a dry, nitrogen-purged round-bottom flask with 2-hydroxy-4-methoxybenzonitrile (1.0 equiv) and anhydrous toluene (0.1 M).

  • Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) (0.10 equiv) via a dry syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C.

  • Chlorination: Slowly add sulfuryl chloride (SO2Cl2) (1.1 equiv) dropwise over 15 minutes.

    • Causality Note: Slow addition prevents thermal runaway and maintains the high local concentration of the TMP-SO2Cl2 complex required for ortho-direction[1].

  • Incubation: Stir for 30 minutes at 110 °C, then cool to room temperature.

  • Workup: Concentrate under reduced pressure, dissolve the crude in CH2Cl2, wash with saturated NaCl, and dry over Na2SO4.

Validation Checkpoints (Protocol A):

  • Visual: The reaction mixture will transition from clear to a pale yellow/orange solution upon SO2Cl2 addition.

  • Analytical: LC-MS of the crude must show the molecular ion [M-H]- at m/z 182.0 for the desired product. If a peak at m/z 168.0 appears, O-demethylation has occurred due to moisture contamination.

Protocol B: One-Pot Aldoxime Condensation and Dehydration

Best for high-purity requirements when starting from 3-chloro-2-hydroxy-4-methoxybenzaldehyde.

  • Setup: Dissolve 3-chloro-2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH2OH·HCl) (1.2 equiv) in one portion.

  • Domino Reaction: Stir the mixture at 100 °C for 4-6 hours.

    • Causality Note: The reaction proceeds via the intermediate aldoxime. The DMSO/heat combination subsequently dehydrates the oxime directly to the nitrile, bypassing the need to isolate the intermediate[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove all DMSO. Dry the organic layer over MgSO4, filter, and concentrate.

Validation Checkpoints (Protocol B):

  • In-Process Control (TLC): At 1 hour, TLC (Hexanes/EtOAc) should show complete consumption of the starting aldehyde and the appearance of a highly polar oxime spot. By hour 4, this spot should convert entirely to a non-polar nitrile spot.

  • Analytical: The final isolated solid must show an IR stretch at ~2226 cm⁻¹ (C≡N) and lack the broad -OH stretch of the oxime[3].

References

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E Source: Organic Letters - ACS Publications URL:[Link]

  • 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting common impurities in 3-Chloro-2-hydroxy-4-methoxybenzonitrile batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly functionalized benzonitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly functionalized benzonitriles. 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0) is a critical pharmaceutical analytical impurity (PAI) and a valuable synthetic intermediate [1]. Its synthesis typically involves the ortho-selective chlorination of 2-hydroxy-4-methoxybenzaldehyde, followed by oximation and dehydration. However, the presence of strongly electron-donating groups (–OH, –OMe) makes the aromatic ring highly susceptible to regiochemical scrambling and over-reaction.

This guide provides a mechanistic breakdown of common impurities, analytical profiling data, and self-validating protocols to ensure high-purity batches.

Mechanistic Pathway & Impurity Formation

To troubleshoot effectively, we must first understand the causal relationship between the reaction conditions and the resulting impurity profile. The diagram below illustrates the targeted synthetic workflow and the divergent pathways that lead to the most common impurities.

Pathway SM 2-Hydroxy-4-methoxybenzaldehyde Int1 3-Chloro-2-hydroxy-4- methoxybenzaldehyde SM->Int1 SO2Cl2, TMP (Chlorination) Imp1 5-Chloro Regioisomer SM->Imp1 Unselective Chlorination Int2 3-Chloro-2-hydroxy-4- methoxybenzaldehyde oxime Int1->Int2 NH2OH·HCl (Oximation) Imp2 3,5-Dichloro Impurity Int1->Imp2 Over-chlorination (Excess Reagent) Prod 3-Chloro-2-hydroxy-4- methoxybenzonitrile Int2->Prod Burgess Reagent (Dehydration) Imp3 Unreacted Oxime Int2->Imp3 Incomplete Dehydration

Synthetic workflow of 3-Chloro-2-hydroxy-4-methoxybenzonitrile and common impurity pathways.

Troubleshooting FAQs

Q: Why am I seeing a significant amount of the 5-chloro regioisomer (5-chloro-2-hydroxy-4-methoxybenzonitrile) in my product? A: This is a classic regioselectivity issue. The starting material, 2-hydroxy-4-methoxybenzaldehyde, has two highly activated positions: C3 (ortho to the hydroxyl, ortho to the methoxy) and C5 (para to the hydroxyl, ortho to the methoxy). Because the C5 position is sterically less hindered, standard chlorination with Cl2​ or SO2​Cl2​ often favors the 5-chloro isomer or yields an intractable mixture. The Solution: To force chlorination at the more hindered C3 position, you must utilize a secondary amine catalyst like 2,2,6,6-tetramethylpiperidine (TMP). TMP forms a hydrogen-bonded complex with the phenolic proton, sterically shielding the para position and directing the sulfuryl chloride ( SO2​Cl2​ ) exclusively to the ortho (C3) position [2].

Q: My final batch contains high levels of the unreacted oxime intermediate. How can I drive the dehydration to completion without degrading the molecule? A: Oxime dehydration requires a strong thermodynamic driving force. Traditional methods using harsh acids or high heat (e.g., refluxing in DMSO/HCl) can lead to the hydrolysis of the nitrile back to an amide, or cause O-demethylation of the methoxy group. The Solution: Transition to a milder, self-validating dehydration protocol using the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent activates the oxime hydroxyl group via sulfonyl transfer, facilitating a smooth, low-temperature E2 elimination to the nitrile without affecting the sensitive phenolic or methoxy ethers [3].

Q: I am detecting 3,5-dichloro-2-hydroxy-4-methoxybenzonitrile. How do I prevent over-chlorination? A: Over-chlorination occurs when the local concentration of the chlorinating agent exceeds the stoichiometric requirement, or if the reaction is allowed to proceed at elevated temperatures for too long. Ensure precise dropwise addition of SO2​Cl2​ (strictly 1.05 equivalents) at 0 °C, and quench the reaction immediately upon consumption of the starting material.

Quantitative Analytical Profiling

To assist your QA/QC team, I have summarized the typical chromatographic and mass spectrometric data for these impurities. Use this table to calibrate your HPLC-MS methods and set appropriate system suitability parameters.

Impurity / CompoundStructural FormulaRelative Retention Time (RRT)*MS (ESI) [M-H]⁻ (m/z)Primary Cause
3-Chloro-2-hydroxy-4-methoxybenzonitrile C8​H6​ClNO2​ 1.00 (Reference)182.0N/A (Target Product)
5-Chloro-2-hydroxy-4-methoxybenzonitrile C8​H6​ClNO2​ 1.08182.0Lack of ortho-directing catalyst
3,5-Dichloro-2-hydroxy-4-methoxybenzonitrile C8​H5​Cl2​NO2​ 1.25216.0Excess SO2​Cl2​ / High Temp
3-Chloro-2-hydroxy-4-methoxybenzaldehyde oxime C8​H8​ClNO3​ 0.82200.0Incomplete dehydration
2-Hydroxy-4-methoxybenzonitrile C8​H7​NO2​ 0.75148.0Incomplete chlorination

(Note: RRT values are approximate and based on a standard C18 reverse-phase column using a Water/Acetonitrile gradient with 0.1% Formic Acid).

Step-by-Step Experimental Methodologies

Protocol 1: Ortho-Selective Chlorination (TMP-Catalyzed)

This protocol utilizes TMP to direct chlorination exclusively to the C3 position, preventing the 5-chloro and 3,5-dichloro impurities.

  • Setup: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) (0.1 eq). Stir for 10 minutes at room temperature to allow the hydrogen-bonded complex to form.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Chlorination: Dissolve SO2​Cl2​ (1.05 eq) in a small volume of anhydrous toluene. Add this solution dropwise over 30 minutes using an addition funnel. Causality note: Slow addition prevents high local concentrations of SO2​Cl2​ , mitigating over-chlorination.

  • Reaction & Quench: Stir at 0 °C for 1 hour. Monitor by HPLC. Once complete, quench carefully with saturated aqueous NaHCO3​ .

  • Workup: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Mild Oxime Dehydration using Burgess Reagent

This protocol ensures complete conversion of the oxime to the nitrile without harsh acids that cause degradation.

  • Setup: Dissolve 3-chloro-2-hydroxy-4-methoxybenzaldehyde oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M concentration) under an inert atmosphere.

  • Reagent Addition: Add the Burgess Reagent (1.5 eq) in one portion.

  • Heating: Heat the mixture to a gentle reflux (approx. 65 °C) for 1 to 2 hours. Causality note: The Burgess reagent requires mild heating to facilitate the intramolecular syn-elimination mechanism.

  • Monitoring: Check for the disappearance of the oxime peak (RRT 0.82) via HPLC.

  • Workup: Once complete, cool to room temperature and concentrate the mixture directly onto silica gel.

  • Purification: Purify via flash chromatography (Ethyl Acetate/Hexanes gradient) to isolate the pure 3-chloro-2-hydroxy-4-methoxybenzonitrile.

References

  • Saper, N. I., & Snider, B. B. (2014). 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride. The Journal of Organic Chemistry, 79(2), 809-813.[Link]

  • Miller, C. P., & Kaufman, D. H. (2000). Mild and Efficient Dehydration of Oximes to Nitriles Mediated by the Burgess Reagent. Synlett, 2000(8), 1169-1171.[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Welcome to the Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3-Chloro-2-hydroxy-4-methoxybenzonitrile .

Rather than relying on generic trial-and-error gradients, this guide deconstructs the specific physicochemical properties of the analyte to establish a scientifically grounded, self-validating method development workflow.

Part 1: Mechanistic Insights (The "Why" Behind the Chromatography)

To optimize the mobile phase, we must first analyze the molecular architecture of 3-Chloro-2-hydroxy-4-methoxybenzonitrile. The molecule presents a unique chromatographic challenge due to its highly active functional groups:

  • The Hyper-Acidic Phenol: The hydroxyl (-OH) group at position 2 is flanked by two strongly electron-withdrawing groups at both ortho positions—a nitrile group (-CN) at C1 and a chloro group (-Cl) at C3. This intense localized electron withdrawal drastically lowers the phenolic pKa​ from a typical ~10.0 down to an estimated 5.5–6.5 .

  • Pi-Electron Rich Core: The aromatic ring, combined with the nitrile triple bond, creates a dense pi-electron cloud prone to secondary interactions with stationary phases.

Because the molecule contains this highly ionizable phenolic group, mobile phase pH is the single most critical parameter for retention and peak shape [1]. If the pH of the mobile phase is near the analyte's pKa​ (e.g., pH 6.0), the compound exists in a volatile 50/50 equilibrium between its neutral (hydrophobic) and deprotonated (hydrophilic) states. This results in split peaks, severe tailing, and extreme retention time variability[2].

pH_Dynamics A Analyte: 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Estimated pKa ~ 5.5-6.5) B pH = pKa (pH 5.5-6.5) 50% Ionized / 50% Neutral A->B Buffer pH ~ 6 C pH > pKa + 2 (pH > 8.5) 100% Ionized (Phenolate) A->C Buffer pH > 8.5 D pH < pKa - 2 (pH < 3.5) 100% Neutral (Protonated) A->D Buffer pH < 3.5 E Split peaks, variable retention (Avoid in RP-HPLC) B->E F Poor retention, elutes near void (Avoid in RP-HPLC) C->F G Sharp peaks, stable retention (Optimal for RP-HPLC) D->G

Logical relationship between mobile phase pH, analyte ionization state, and chromatographic behavior.

Part 2: Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing and peak splitting for this compound? A: This is a dual-causality issue involving analyte ionization and secondary column interactions. As established, the analyte has a low pKa​ . If you are using unbuffered water or a mid-range pH, the analyte is partially ionized, causing peak splitting[1]. Furthermore, at any pH above 4.0, residual silanol groups on the silica column surface ionize to SiO− . These active sites interact with the polar regions of your analyte, exacerbating tailing[3]. Solution: Lower the mobile phase pH to at least 2 units below the pKa​ (e.g., pH 2.5) to ensure the phenol remains 100% protonated and silanol ionization is suppressed[2].

Q: My retention times are drifting by 0.5 - 1.0 minutes between consecutive injections. How do I stabilize them? A: Retention time drift in ionizable compounds is almost always a symptom of inadequate buffer capacity. A buffer is only effective within ±1 pH unit of its own pKa​ . If you are using water with a trace amount of acid (e.g., 0.01% Formic Acid) instead of a true buffer, the local pH inside the column fluctuates as the sample plug travels through it. Solution: Implement a true buffer system. Additives in the 10–25 mM concentration range are generally sufficient to stabilize the ionization state without causing precipitation issues in high organic phases[4].

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this specific benzonitrile derivative? A: For 3-Chloro-2-hydroxy-4-methoxybenzonitrile, Acetonitrile (ACN) is the superior starting choice. The molecule contains a nitrile (-CN) group and an aromatic ring. The pi-electrons of the nitrile bond in ACN can actively disrupt secondary pi-pi interactions between the analyte's aromatic/nitrile regions and the stationary phase[5]. Methanol cannot perform this disruption as effectively, which may result in broader peaks.

Part 3: Quantitative Data & Buffer Selection

To maintain the analyte in its neutral state, you must select a buffer that operates effectively at a low pH. Use the matrix below to select the appropriate aqueous phase modifier.

Table 1: Mobile Phase Buffer Selection Matrix for Phenolic Compounds

Buffer SystemUseful pH RangeBuffer pKa​ UV Cutoff (nm)Volatility (LC-MS Compatible)
Trifluoroacetic Acid (TFA) 1.5 - 2.50.3210Yes
Phosphate (Low pH) 1.1 - 3.12.1< 200No (Precipitates in high organic)
Formic Acid / Formate 2.8 - 4.83.8210Yes
Acetate 3.8 - 5.84.8210Yes

(Data synthesized from Agilent and Phenomenex Buffer Guidelines[3],)

Part 4: Experimental Protocols (Self-Validating Workflows)

A robust protocol must prove its own validity during execution. The following workflow utilizes the Capacity Factor ( k′ ) as an internal mathematical check to ensure the chromatography is thermodynamically sound. A k′<2 indicates the analyte is eluting too close to the void volume (risking interference from unretained salts), while k′>10 indicates excessive hydrophobic interaction (wasted time and peak broadening).

Protocol: Self-Validating Isocratic Method Optimization

Step 1: Aqueous Phase Preparation Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using dilute phosphoric acid. Causality: This guarantees the mobile phase pH is >2 units below the analyte's estimated pKa​ , ensuring 100% protonation and suppressing column silanols[3].

Step 2: System Equilibration Pump a 50:50 mixture of Buffer:ACN through a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) for at least 20 column volumes to ensure stationary phase saturation.

Step 3: System Suitability Injection (The Validation Step) Inject 5 µL of a Uracil standard (0.1 mg/mL). Uracil is unretained in RP-HPLC. Record its retention time as the void volume ( t0​ ).

Step 4: Analyte Injection Inject 5 µL of 3-Chloro-2-hydroxy-4-methoxybenzonitrile (0.5 mg/mL dissolved in starting mobile phase). Record its retention time ( tR​ ).

Step 5: Calculate Capacity Factor ( k′ ) Calculate retention efficiency using the formula: k′=(tR​−t0​)/t0​

Step 6: Iterative Adjustment

  • If k′<2 : The mobile phase is too strong. Decrease the ACN concentration by 10% and repeat Steps 2-5.

  • If k′>10 : The mobile phase is too weak. Increase the ACN concentration by 10% and repeat Steps 2-5.

Protocol_Workflow Step1 1. Aqueous Phase Prep Buffer to pH 2.5 (e.g., 20mM Phosphate) Step2 2. System Equilibration Flush 20 column volumes Step1->Step2 Step3 3. System Suitability Test Inject Uracil (Void Marker t0) Step2->Step3 Step4 4. Analyte Injection Calculate k' = (tR - t0) / t0 Step3->Step4 Step5 5. Validation Check Is k' between 2 and 10? Step4->Step5 Step6 Optimal Method Achieved Lock Parameters Step5->Step6 Yes Step7 Adjust Organic Modifier % (Decrease if k'<2, Increase if k'>10) Step5->Step7 No Step7->Step4 Re-inject

Self-validating experimental workflow for RP-HPLC mobile phase optimization.

References

  • HPLC Troubleshooting Guide . hplc.eu. 4

  • Exploring the Role of pH in HPLC Separation - Veeprho . veeprho.com. 1

  • Control pH During Method Development for Better Chromatography - Agilent . agilent.com. 3

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex . phenomenex.com.

  • A Guide to HPLC and LC-MS Buffer Selection . hplc.eu. 2

  • Reversed Phase HPLC Method Development - Phenomenex . phenomenex.com.5

Sources

Optimization

Preventing oxidative degradation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile during storage

Welcome to the technical support guide for 3-Chloro-2-hydroxy-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oxidativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Chloro-2-hydroxy-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oxidative degradation of this compound during storage. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term integrity of your samples.

Introduction: The Challenge of Stability

3-Chloro-2-hydroxy-4-methoxybenzonitrile is a substituted phenol, a class of compounds known for its susceptibility to oxidation. The phenolic hydroxyl group is the primary site of oxidative vulnerability. Atmospheric oxygen, aided by factors like light, elevated temperature, and trace metal impurities, can initiate a free-radical chain reaction. This process can lead to the formation of colored quinone-type structures and other degradation products, compromising sample purity, altering biological activity, and affecting experimental reproducibility. Understanding and mitigating these degradation pathways is critical for reliable research and development.

Frequently Asked Questions (FAQs)

Q1: What are the initial visual indicators of degradation for 3-Chloro-2-hydroxy-4-methoxybenzonitrile?

A1: The first sign of oxidative degradation is typically a color change. As a solid, the compound, which should be off-white to light tan, may develop yellow, pink, or brown hues. If dissolved in a solvent, the solution may turn from colorless to yellow or brown over time. This discoloration is often due to the formation of highly conjugated quinone-like byproducts.

Q2: What is the optimal temperature for storing this compound?

A2: For long-term storage (months to years), it is recommended to store 3-Chloro-2-hydroxy-4-methoxybenzonitrile at or below 4°C.[1][2] Refrigeration significantly slows down the rate of oxidative reactions. For short-term storage (days to weeks), storage at room temperature (23-25°C) in the dark is acceptable, but degradation will occur more rapidly than under refrigerated conditions.[3][4]

Q3: How does atmospheric oxygen affect the stability of the compound?

A3: Oxygen is the primary driver of oxidative degradation. The phenolic hydroxyl group can be oxidized, initiating a cascade of reactions that break down the molecule. Storing the compound under an inert atmosphere, such as nitrogen or argon, is one of the most effective ways to prevent this.[1] This is especially critical for long-term storage or if the compound is stored in a solvent.

Q4: Should I be concerned about light exposure during storage?

A4: Yes, light, particularly UV light, can provide the energy to initiate and accelerate oxidative reactions. Studies on various phenolic compounds consistently show that storage in the dark or in amber glass vials significantly improves stability compared to storage in the presence of light.[3][4] The most significant degradation of phenolic compounds often occurs when samples are exposed to sunlight.[3][4]

Q5: Can the type of storage container impact stability?

A5: Absolutely. Use glass containers, preferably amber glass, to protect from light. Avoid plastic containers for long-term storage unless their compatibility has been verified, as plasticizers or other additives could potentially leach into the sample. Ensure the container has a tight-fitting cap, preferably with a PTFE (Teflon) liner, to provide a good seal against atmospheric oxygen and moisture.

Q6: I've dissolved the compound in a solvent for my experiments. How should I store the solution?

A6: Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility. It is best to prepare solutions fresh. If storage is necessary, use a degassed solvent, store the solution under an inert atmosphere (e.g., in a vial purged with argon), and keep it refrigerated and protected from light. The choice of solvent can also matter; protic solvents may participate in degradation pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving the issue.

Problem 1: My solid compound has changed color upon storage.

This is a classic sign of oxidation. The workflow below will help you assess the extent of the problem and how to proceed.

Troubleshooting_Color_Change Start Start: Compound has changed color Assess Assess Severity: - Slight tint vs. dark discoloration? - Surface vs. bulk change? Start->Assess Purity_Check Action: Perform Purity Check (e.g., HPLC, TLC, melting point) Assess->Purity_Check Is_Pure Is purity acceptable for my application? (e.g., >95%) Purity_Check->Is_Pure Use_Cautiously Decision: Use with caution. Note the impurity profile in your records. Is_Pure->Use_Cautiously Yes Purify Decision: Purification required. (e.g., Recrystallization, Column Chromatography) Is_Pure->Purify No, but salvageable Discard Decision: Discard and use a fresh lot. Impurity levels are too high or unknown. Is_Pure->Discard No, and not salvageable Prevent Implement Corrective Storage: - Use amber vials. - Store at ≤4°C. - Blanket with inert gas (Ar or N2). Use_Cautiously->Prevent Purify->Prevent Discard->Prevent End End Prevent->End

Caption: Troubleshooting workflow for color change in the solid compound.

Problem 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a stored sample.

New peaks are a quantitative indicator of degradation.

  • Identify the Cause :

    • Mechanism : The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or other oxidized species. These new compounds will have different retention times and mass-to-charge ratios.

    • Catalysts : The degradation can be accelerated by exposure to oxygen, light, heat, and metal ions.

  • Immediate Actions :

    • Run a Fresh Standard : Immediately analyze a sample from a new, unopened vial of 3-Chloro-2-hydroxy-4-methoxybenzonitrile to confirm that the degradation is specific to the stored sample.

    • Review Storage Conditions : Compare your storage method against the best practices outlined in the FAQs. Was the sample exposed to light? Was it stored at room temperature? Was the container properly sealed?

  • Corrective and Preventative Measures :

    • Inert Atmosphere : For all stock solutions and solid samples intended for long-term storage, implement an inert gas overlay. See Protocol 1 for a detailed procedure.

    • Aliquot Samples : Avoid repeatedly opening and closing the main stock container. Upon receiving a new batch, divide it into smaller, single-use aliquots.

    • Consider Antioxidants : For solutions that will be stored or used over several days, consider adding a small amount of a compatible antioxidant like Butylated Hydroxytoluene (BHT). See Protocol 2 for guidance on selecting and testing an antioxidant.

Detailed Experimental Protocols

Protocol 1: Inert Gas Blanketing for Sample Storage

This protocol describes how to create an inert atmosphere in a storage vial to protect against oxidation.

Materials:

  • Vial containing 3-Chloro-2-hydroxy-4-methoxybenzonitrile (solid or solution)

  • Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator

  • Tubing and a sterile needle or pipette tip

  • Parafilm or a cap with a PTFE septum

Procedure:

  • Prepare the Gas Line : Attach the tubing to the gas regulator. Set the regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should barely be able to feel the gas flow on your hand. A high flow rate can blow solid material out of the vial.

  • Insert the Gas Inlet : If using a septum cap, pierce the septum with the needle connected to the gas line. Insert a second, "vent" needle to allow the air to escape. If using a screw-cap vial, slightly unscrew the cap and insert the gas line (via a pipette tip) into the headspace above the sample.

  • Purge the Headspace : Allow the inert gas to flow gently into the vial for 30-60 seconds. The goal is to displace the heavier air with the lighter inert gas.

  • Seal the Vial : While the inert gas is still flowing, remove the vent needle first (if used), then the gas inlet needle, and immediately seal the vial tightly. If using a screw-cap, remove the gas line and quickly tighten the cap.

  • Secure the Seal : For extra protection, wrap the cap-vial interface with Parafilm.

  • Store Properly : Place the sealed vial in the dark at the recommended temperature (≤4°C).

Protocol 2: Screening for Antioxidant Compatibility

For solutions, adding an antioxidant can provide an extra layer of protection. However, compatibility must be confirmed. Butylated hydroxytoluene (BHT) is a common and effective radical-scavenging antioxidant for organic compounds.[5]

Objective : To determine if BHT is compatible with your experimental system and effectively prevents degradation without interfering with your analysis.

Procedure:

  • Prepare Stock Solutions :

    • Solution A (Control) : Prepare a solution of 3-Chloro-2-hydroxy-4-methoxybenzonitrile in your chosen solvent at your typical experimental concentration.

    • Solution B (Test) : Prepare an identical solution but add BHT at a low concentration (e.g., 0.01% w/v). Ensure the BHT fully dissolves.

  • Initial Analysis (Time Zero) :

    • Immediately analyze both Solution A and Solution B using your primary analytical method (e.g., HPLC-UV, LC-MS).

    • Confirm that the BHT in Solution B does not co-elute with your compound of interest or any other key components in your sample matrix. Record the initial purity of your compound in both solutions.

  • Accelerated Stability Study :

    • Divide both Solution A and Solution B into two aliquots each:

      • One aliquot stored under ideal conditions (refrigerated, dark, inert atmosphere).

      • One aliquot stored under "stressed" conditions (e.g., on the benchtop at room temperature, exposed to ambient light and air).

  • Time-Point Analysis :

    • Analyze all aliquots at set time points (e.g., 24h, 48h, 72h, 1 week).

    • Monitor for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new degradation peaks.

  • Evaluate Results :

    • Compare the stability of the compound in Solution A vs. Solution B under both ideal and stressed conditions.

    • If the compound in Solution B shows significantly less degradation than in Solution A under stressed conditions, and the BHT does not interfere with your analysis, it is a suitable antioxidant for your application.

Data Summary Table:

SampleStorage ConditionPurity at T=0Purity at T=72hObservations
Solution A (Control) Stressed99.5%92.1%Significant degradation peak at R.T. 4.5 min
Solution B (with BHT) Stressed99.4%98.9%Minimal degradation observed
Solution A (Control) Ideal99.5%99.2%Minor degradation
Solution B (with BHT) Ideal99.4%99.3%Stable

Mechanistic Insight: The Chemistry of Degradation

Understanding the mechanism of degradation is key to preventing it. The process is typically a free-radical autoxidation.

Degradation_Pathway cluster_prop Propagation Cycle Compound Phenolic Compound (Ar-OH) Radical Phenoxy Radical (Ar-O•) Compound->Radical H• abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->Compound O2 O2 (Atmospheric Oxygen) Radical->O2 Reacts with Peroxy Peroxy Radical (Ar-OO•) O2->Peroxy Products Degradation Products (Quinones, Polymers) Peroxy->Products Further reactions New_Compound Another Ar-OH molecule Peroxy->New_Compound H• abstraction Peroxy->New_Compound Propagation Propagation New_Compound->Radical New_Compound->Radical

Caption: Simplified free-radical oxidation pathway for phenolic compounds.

  • Initiation : An initiator (like UV light or a metal ion) abstracts a hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical.[5][6]

  • Propagation : This highly reactive phenoxy radical can then react with atmospheric oxygen to form a peroxy radical. This peroxy radical is reactive enough to abstract a hydrogen atom from another molecule of the parent compound, thus propagating the chain reaction.

  • Termination : The reaction stops when two radicals combine, or when a radical scavenger (like an antioxidant) donates a hydrogen atom to terminate the cycle. The degradation products are often formed from the unstable peroxy intermediates.

By controlling the factors in the initiation step (light, heat) and limiting the key reactant in the propagation step (oxygen), you can effectively preserve the integrity of your 3-Chloro-2-hydroxy-4-methoxybenzonitrile samples.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Comparison of various storage conditions to preserve polyphenols in red-grape pomace. IVES Technical Reviews. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]

  • Analytical Methods for Phenol. NCBI Bookshelf. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. UTRGV ScholarWorks. [Link]

  • Antioxidant Effective Aromatic Compounds. IntechOpen. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • Antioxidant Effective Aromatic Compounds. ResearchGate. [Link]

  • Indirect electroanalytical detection of phenols. Semantic Scholar. [Link]

  • Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review. MDPI. [Link]

  • Electroanalytical method for the detection of phenol :A Brief. ResearchGate. [Link]

  • Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin. IntechOpen. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Regioisomer Formation in 3-Chloro-2-hydroxy-4-methoxybenzonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a primary focus on minimizing the formation of unwanted regioisomers, and provide in-depth, field-proven insights to optimize your experimental outcomes.

Understanding the Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile from its precursor, 2-hydroxy-4-methoxybenzonitrile, is an electrophilic aromatic substitution reaction. The regioselectivity of this chlorination is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups already present on the benzene ring.

Both the hydroxyl and methoxy groups are activating, ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance.[1][2] The hydroxyl group is generally a stronger activating group than the methoxy group.[3] In this specific substrate, the positions ortho and para to these activating groups are C3, C5, and C6. The challenge lies in selectively chlorinating the C3 position to obtain the desired product while minimizing substitution at other positions, which leads to the formation of regioisomers such as 5-Chloro-2-hydroxy-4-methoxybenzonitrile.

The strongest activating group typically dictates the position of electrophilic substitution.[4] Given that the hydroxyl group at C2 is a more powerful activator than the methoxy group at C4, it will strongly direct the incoming electrophile to its ortho (C3) and para (C6) positions. The methoxy group at C4 will direct to its ortho positions (C3 and C5). The desired C3 position is ortho to both the hydroxyl and methoxy groups, making it electronically favorable. However, the C5 position is also ortho to the methoxy group and meta to the hydroxyl group, and the C6 position is para to the hydroxyl group. This complex interplay of directing effects can lead to a mixture of products.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the chlorination of 2-hydroxy-4-methoxybenzonitrile?

A1: The primary regioisomers are typically 3-Chloro-2-hydroxy-4-methoxybenzonitrile (the desired product) and 5-Chloro-2-hydroxy-4-methoxybenzonitrile. The formation of the 6-chloro isomer is also possible but often less favored due to steric hindrance from the adjacent hydroxyl group.

Q2: Why is controlling regioisomer formation so critical in this synthesis?

A2: In pharmaceutical and drug development applications, the precise structure of a molecule is paramount to its biological activity and safety profile. Regioisomers can have different pharmacological properties, and their presence as impurities can complicate downstream processes, reduce the overall yield of the active pharmaceutical ingredient (API), and necessitate challenging and costly purification steps.

Q3: What are the key factors that influence the regioselectivity of this chlorination?

A3: The key factors include:

  • Chlorinating Agent: The choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and its reactivity plays a significant role.

  • Catalyst: The presence and nature of a catalyst can dramatically alter the regiochemical outcome.[5]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Temperature: Reaction temperature can affect the relative rates of competing reaction pathways.[6]

  • Steric Hindrance: The size of the electrophile and the substituents on the ring can influence the accessibility of different positions.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Issue 1: High Percentage of 5-Chloro-2-hydroxy-4-methoxybenzonitrile Formation

Underlying Cause: This is the most common issue and arises from the competing directing effects of the hydroxyl and methoxy groups. The C5 position is activated by the methoxy group.

Solutions:

  • Catalyst Selection for Ortho-Selectivity: Employing specific organocatalysts can enhance ortho-selectivity. For instance, certain thiourea-based catalysts have been shown to promote ortho-chlorination of phenols by forming a complex that directs the chlorinating agent to the ortho position.[5] Similarly, hindered amine catalysts like 2,2,6,6-tetramethylpiperidine (TMP) with sulfuryl chloride have demonstrated high ortho-selectivity in phenol chlorination.[6]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-coordinating, non-polar solvents are often preferred to minimize side reactions. In some cases, switching to a different solvent system can alter the product distribution.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. It is crucial to perform temperature screening studies to determine the optimal conditions for your specific system.

Issue 2: Formation of Dichlorinated Byproducts

Underlying Cause: The starting material, 2-hydroxy-4-methoxybenzonitrile, is highly activated by two electron-donating groups, making it susceptible to over-chlorination.

Solutions:

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount or slow, portion-wise addition can help to minimize dichlorination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Experimental Protocol: Ortho-Selective Chlorination using a Hindered Amine Catalyst

This protocol is adapted from established methods for the ortho-selective chlorination of phenols.[6]

Materials:

  • 2-hydroxy-4-methoxybenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous toluene

  • Standard work-up and purification reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous toluene.

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Table 1: Comparison of Chlorination Conditions

Chlorinating SystemCatalystTypical Regioselectivity (ortho:para)Reference
SO₂Cl₂NonePara-selective[6]
SO₂Cl₂Primary/Secondary AminesModerately ortho-selective[6]
SO₂Cl₂2,2,6,6-Tetramethylpiperidine (TMP)Highly ortho-selective[6]
N-Chlorosuccinimide (NCS)Bis-thiourea catalystHighly ortho-selective[8]
Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow Start High Regioisomer Formation Observed Check_Catalyst Is an ortho-directing catalyst being used? Start->Check_Catalyst Check_Conditions Are reaction conditions (temperature, solvent) optimized? Check_Catalyst->Check_Conditions Yes Implement_Catalyst Implement ortho-selective catalyst (e.g., TMP, bis-thiourea) Check_Catalyst->Implement_Catalyst No Optimize_Conditions Optimize temperature and solvent Check_Conditions->Optimize_Conditions No Analyze_Product Analyze product mixture by HPLC/NMR Check_Conditions->Analyze_Product Yes Implement_Catalyst->Analyze_Product Optimize_Conditions->Analyze_Product Success Desired Regioisomer Purity Achieved Analyze_Product->Success

Caption: A logical workflow for troubleshooting regioisomer formation.

Mechanistic Insight: The Role of the Ortho-Directing Catalyst

Catalyst_Mechanism cluster_complex Hydrogen-Bonded Complex Formation cluster_delivery Intramolecular Chlorine Delivery Phenol 2-Hydroxy-4-methoxybenzonitrile Complex [Phenol---Catalyst---Cl] Complex Phenol->Complex Catalyst Hindered Amine Catalyst (e.g., TMP) Catalyst->Complex Chlorinating_Agent SO2Cl2 Chlorinating_Agent->Complex Ortho_Attack Electrophilic attack at ortho position Complex->Ortho_Attack Favored pathway Product 3-Chloro-2-hydroxy-4-methoxybenzonitrile Ortho_Attack->Product

Caption: Proposed mechanism for ortho-selective chlorination.

References

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Snider, B. B., & Duan, S. (2013). 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride. The Journal of Organic Chemistry, 78(24), 12558–12573. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025, November 25). Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. Retrieved from [Link]

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Gustafson, J. L., & Miller, S. J. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 85(21), 13670–13679. [Link]

  • Royal Society of Chemistry. (2017, October 3). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). The Chemistry Behind 2-Hydroxy-4-methoxybenzaldehyde: Properties and Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0). As a highly functionalized aromatic intermediate, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0). As a highly functionalized aromatic intermediate, this compound presents unique thermodynamic challenges during crystallization. The proximity of a hydrogen-bond donating hydroxyl group (-OH) adjacent to an electron-withdrawing nitrile (-CN) and a sterically demanding chlorine atom creates a complex, rigid intermolecular network.

As an Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the causality behind solvent selection and provide a self-validating protocol to ensure you achieve >99.5% purity, avoiding common pitfalls like oiling out or the co-crystallization of regioisomers.

Solvent System Performance Profile

Selecting the correct solvent is a balance between breaking the solute's native hydrogen bonds and establishing a controlled metastable zone for nucleation. Below is a comparative analysis of field-tested solvent systems for this compound.

Solvent SystemRatio (v/v)Boiling Point (°C)Solute Interaction MechanismYield (%)Purity (%)
Ethyl Acetate / Heptane 1:377 / 98H-bond disruption (EtOAc) / Hydrophobic rejection (Heptane)82 - 85>99.5
Toluene N/A110π-π stacking; highly sensitive to steric bulk of C3-Cl75 - 7898.5
Ethanol / Water 4:178 / 100Protic solvation; high risk of hydrate formation60 - 6595.0

Self-Validating Recrystallization Protocol (EtOAc/Heptane)

This protocol utilizes a binary solvent system. It is designed to be self-validating: by incorporating specific in-process controls (like cloud-point verification and seeding), the system forces the compound down a predictable thermodynamic pathway, guaranteeing successful solid-liquid separation.

Step 1: Primary Dissolution

  • Action: Weigh the crude 3-Chloro-2-hydroxy-4-methoxybenzonitrile. Add 3 volumes (mL/g) of Ethyl Acetate (EtOAc) and heat to 70°C under gentle agitation.

  • Causality: The ester carbonyl of EtOAc acts as a potent hydrogen-bond acceptor. This is required to disrupt the strong intermolecular H-bonds between the C2-OH and C1-CN groups, a principle widely utilized in [3].

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed fritted glass funnel (porosity 3).

  • Causality: Removes insoluble mechanical impurities and dust. If left in solution, these particles act as uncontrolled sites for heterogeneous primary nucleation, leading to inconsistent crystal sizes.

Step 3: Anti-Solvent Addition & Cloud Point Establishment

  • Action: Maintain the filtrate at 70°C. Add hot Heptane dropwise until persistent turbidity (the cloud point) is observed. Immediately add 2-3 drops of EtOAc until the solution just turns clear again.

  • Causality: Heptane lowers the dielectric constant of the medium. Finding the exact cloud point and stepping slightly back establishes a precise metastable zone, ensuring the solution is supersaturated but not crashing out.

Step 4: Seeding (The Self-Validation Step)

  • Action: Cool the solution strictly to 55°C. Add 0.1% w/w of pure 3-Chloro-2-hydroxy-4-methoxybenzonitrile seed crystals.

  • Causality: Bypasses the high activation energy required for spontaneous primary nucleation. If the seeds remain suspended and begin to grow, the protocol has successfully validated its trajectory toward crystallization rather than phase separation.

Step 5: Controlled Cooling Ramp

  • Action: Cool the vessel at a rate of 0.5°C/min down to 5°C.

  • Causality: Slow, linear cooling ensures the supersaturation level remains constant. This favors the growth of existing crystal faces over the generation of new nuclei, yielding large, easily filterable crystals.

Step 6: Isolation

  • Action: Isolate via vacuum filtration. Wash the filter cake with 1 volume of ice-cold Heptane and dry under vacuum at 40°C to constant weight.

Troubleshooting & FAQs

When dealing with complex substituted phenols, deviations in upstream synthesis can drastically alter crystallization thermodynamics. Use the workflow below to diagnose physical phase issues.

Recrystallization_Troubleshooting Start Crude 3-Chloro-2-hydroxy- 4-methoxybenzonitrile Dissolve Dissolve in minimal hot EtOAc (70°C) Start->Dissolve AntiSolvent Add Heptane dropwise until turbid Dissolve->AntiSolvent Cooling Controlled Cooling (0.5°C / min) AntiSolvent->Cooling Decision Observation during cooling? Cooling->Decision Oiling Oiling Out (LLPS) Droplets form Decision->Oiling Liquid phase separates Crystals Nucleation & Growth Solid particles form Decision->Crystals Solid phase forms FixOil Reheat to clear, Add 5% more EtOAc, Seed at cloud point Oiling->FixOil Filter Vacuum Filtration & Cold Heptane Wash Crystals->Filter FixOil->Cooling

Fig 1. Troubleshooting workflow for the recrystallization of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Mechanistic Cause: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cloud point of your mixture is higher than the depressed melting point of the solute-solvent-impurity system. Because 3-Chloro-2-hydroxy-4-methoxybenzonitrile has strong H-bonding capabilities, supersaturated solutions often separate into a solute-rich heavy oil rather than forming a solid lattice. The Fix: Reheat the mixture until it is entirely homogeneous. Add 5-10% more of the good solvent (EtOAc). This shifts the solubility curve, lowering the cloud point below the melting point. As you cool, introduce seed crystals just above the new cloud point to force solid-liquid nucleation.

Q2: I am seeing co-crystallization of the des-chloro or regioisomeric impurities (e.g., 5-chloro isomer). How can I improve purity?

Mechanistic Cause: If your upstream synthesis involved electrophilic aromatic substitution, regioisomers are common. Binary systems (like EtOAc/Heptane) rely primarily on bulk solubility differences and may fail to reject structurally identical impurities that easily slip into the crystal lattice. The Fix: Switch from a binary solvent system to a single aromatic solvent like Toluene. Toluene engages in selective π-π stacking with the benzonitrile core, a technique validated in the [1]. This π-π interaction is highly sensitive to the specific steric profile of the C3-chlorine atom, selectively excluding the 5-chloro isomer into the mother liquor, a dynamic frequently leveraged in [2].

Q3: The crystals are extremely fine, trap impurities, and clog the filter paper. How do I increase crystal size?

Mechanistic Cause: Fine, needle-like crystals are the hallmark of rapid, uncontrolled nucleation (crashing out). This happens when the solution is pushed too deep into the labile zone (e.g., plunging the flask directly into an ice bath), causing massive secondary nucleation. This is a common issue in [4] when processing crude amides and nitriles. The Fix: Implement the controlled cooling ramp described in Step 5 (0.5°C/min). If you lack a programmable chiller, use a large water bath initially set to 70°C and allow it to naturally cool to room temperature overnight before applying external cooling.

References

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • US3567758A - Preparation of hydroxybenzonitriles Source: Google Patents URL
  • Crystal structures of 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide Source: PubMed Central (PMC) - NIH URL:[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Platform Comparison: Benchtop vs. High-Field NMR for the Structural Elucidation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

As drug development pipelines accelerate, the need for rapid, localized analytical verification has driven a paradigm shift in nuclear magnetic resonance (NMR) spectroscopy. While standard high-field superconducting spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines accelerate, the need for rapid, localized analytical verification has driven a paradigm shift in nuclear magnetic resonance (NMR) spectroscopy. While standard high-field superconducting spectrometers (≥400 MHz) remain the gold standard for deep structural characterization, recent advancements in permanent magnet technology have democratized access to NMR, bringing it directly to the chemist's bench for rapid structural elucidation[1].

This guide objectively compares the analytical performance of a Benchtop NMR (80 MHz) against a Standard High-Field NMR (400 MHz) using a highly substituted aromatic building block—2[2]—as the benchmark. By analyzing the 1 H and 13 C spectral data, we will explore the causality behind solvent selection, spin-system resolution, and acquisition parameters.

Compound Profile & Analytical Challenges

3-Chloro-2-hydroxy-4-methoxybenzonitrile ( C8​H6​ClNO2​ , MW: 183.59) is a densely functionalized aromatic ring. The presence of four distinct substituents (cyano, hydroxyl, chloro, and methoxy) on a single benzene core creates a unique electronic environment.

The primary analytical challenges for this compound include:

  • Resolution of the Aromatic Spin System: The two remaining aromatic protons (H-5 and H-6) form an ortho-coupled AB spin system. At lower magnetic fields, distinguishing pure first-order kinetics from second-order "roofing" effects is a critical test of the instrument's resolving power.

  • Quaternary Carbon Detection: The molecule contains five quaternary carbons (C-1, C-2, C-3, C-4, and C-7). Because 13 C has a natural abundance of only 1.1% and a low gyromagnetic ratio (making its receptivity roughly 1/5870th that of a proton)[3], detecting these quaternary carbons without nuclear Overhauser effect (NOE) enhancement requires optimized relaxation parameters and high sensitivity.

Standardized Experimental Protocol (Self-Validating System)

To ensure a trustworthy, self-validating comparison, the exact same sample must be analyzed across both platforms. The protocol below details the causality behind each preparation and acquisition step.

Step 1: Gravimetric Sample Preparation
  • Action: Accurately weigh 25.0 (± 0.5) mg of 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Purity ≥ 95%).

  • Solvation: Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% (v/v) TMS.

  • Causality (Why DMSO- d6​ ?): In standard solvents like CDCl 3​ , the hydroxyl proton (OH at C-2) undergoes rapid intermolecular chemical exchange with trace moisture, broadening the signal into the baseline. The strong hydrogen-bond accepting capability of the sulfoxide oxygen in DMSO- d6​ effectively "locks" the hydroxyl proton, reducing the exchange rate on the NMR timescale and yielding a sharp, quantifiable singlet.

Step 2: High-Field Acquisition (400 MHz)
  • 1 H NMR: 16 scans, 90° pulse, 4-second relaxation delay ( D1​ ). The 4-second D1​ ensures complete longitudinal relaxation ( T1​ ) of the hydroxyl and methoxy protons for accurate integration.

  • 13 C NMR: 256 scans, 30° pulse, 2-second relaxation delay, WALTZ-16 proton decoupling. Causality: WALTZ-16 removes heteronuclear J -coupling, collapsing carbon multiplets into sharp singlets to maximize the signal-to-noise ratio (SNR) for the quaternary carbons.

Step 3: Benchtop Acquisition (80 MHz)
  • 1 H NMR: 64 scans, 90° pulse, 4-second relaxation delay. Causality: The scan count is quadrupled compared to the 400 MHz system to mathematically compensate for the lower inherent sensitivity of the 1.88 Tesla permanent magnet.

  • 13 C NMR: 4096 scans, 30° pulse. Causality: Due to the extreme low sensitivity of benchtop 13 C NMR, overnight acquisition is required to resolve the quaternary C-1 (cyano-attached) carbon.

Spectral Data & Mechanistic Insights

H NMR Spectral Data Comparison

While the chemical shift ( δ , in ppm) is independent of the magnetic field, the spectral resolution (Hz per ppm) scales linearly with field strength.

PositionNucleusShift ( δ , ppm)Multiplicity 3JHH​ (Hz)400 MHz Resolution ( Δν/J )80 MHz Resolution ( Δν/J )Mechanistic Rationale
OH 1 H10.85Singlet (s)-N/AN/AH-bonded to solvent; slow exchange
H-6 1 H7.58Doublet (d)8.8~34 (Pure AX)~6.9 (AB System)Deshielded by ortho -CN anisotropy
H-5 1 H6.82Doublet (d)8.8~34 (Pure AX)~6.9 (AB System)Shielded by ortho -OCH 3​ donation
OCH 3​ 1 H3.92Singlet (s)-N/AN/ATypical primary aliphatic resonance

Spin-Spin Coupling Analysis: The aromatic protons H-5 and H-6 form an ortho-coupled system ( 3JHH​=8.8 Hz). At 400 MHz, the frequency difference ( Δν ) between H-5 and H-6 is ~304 Hz. The ratio Δν/J≈34 dictates a pure first-order (AX) system with perfectly symmetrical doublets. At 80 MHz, Δν is only ~61 Hz, making Δν/J≈6.9 . This pushes the signals into a second-order AB system, causing slight "roofing" (inner peaks become taller than outer peaks). However, as demonstrated, the 80 MHz benchtop system is still more than capable of resolving this coupling for routine QA/QC.

C NMR Spectral Data Comparison

The chemical shift of a nucleus reflects its shielding or deshielding by the surrounding electron distribution[1]. For heavily substituted aromatics, 13 C NMR is the ultimate structural validator.

PositionCarbon TypeShift ( δ , ppm)400 MHz Detectability80 MHz DetectabilityMechanistic Rationale
C-4 C-OCH 3​ 161.8High (256 scans)Moderate (4096 scans)Strongly deshielded by electronegative oxygen
C-2 C-OH158.2High (256 scans)Moderate (4096 scans)Deshielded by hydroxyl group
C-6 CH133.1High (256 scans)High (4096 scans)Aromatic CH; benefits from NOE enhancement
C-7 C≡N116.5High (256 scans)Low (4096 scans)Quaternary sp-carbon; long T1​ relaxation
C-3 C-Cl112.5High (256 scans)Low (4096 scans)Heavy atom effect induces relative shielding
C-5 CH106.3High (256 scans)High (4096 scans)Shielded by ortho -OCH 3​ π -donation
C-1 C-CN92.4High (256 scans)Very Low (4096 scans)Extreme shielding via cyano magnetic anisotropy
C-8 OCH 3​ 56.8High (256 scans)High (4096 scans)Primary aliphatic carbon; rapid relaxation

Causality of C-1 Shielding: Why does the C-1 carbon appear at an unusually shielded 92.4 ppm? The cyano group is a linear, sp-hybridized cylinder. Its magnetic anisotropy, combined with strong ortho electron donation from the hydroxyl group (C-2) and para donation from the methoxy group (C-4), drives electron density into the C-1 position, resulting in extreme diamagnetic shielding. Because it lacks attached protons, it receives no NOE enhancement, making it the most difficult carbon to detect on a benchtop system.

Workflow Visualization

NMR_Workflow cluster_platforms Analytical Platforms A 3-Chloro-2-hydroxy- 4-methoxybenzonitrile (CAS: 2091759-27-0) B Sample Preparation (25 mg in 0.6 mL DMSO-d6) A->B C Benchtop NMR (80 MHz) B->C Rapid QA/QC Screening D High-Field NMR (400 MHz) B->D Deep Structural Characterization E 1H NMR Analysis (Resolution of H5/H6 AB System) C->E 64 Scans F 13C NMR Analysis (Full C1-C8 Elucidation) C->F 4096 Scans (Low Sensitivity) D->E 16 Scans D->F 256 Scans (High Sensitivity)

Figure 1: Comparative NMR workflow for 3-Chloro-2-hydroxy-4-methoxybenzonitrile structural elucidation.

Conclusion

For the structural elucidation of heavily substituted aromatics like 3-Chloro-2-hydroxy-4-methoxybenzonitrile, the choice of analytical platform dictates the workflow. High-field NMR (400 MHz) remains strictly necessary for rapid, high-resolution 13 C elucidation of unprotonated quaternary carbons. However, modern 80 MHz benchtop systems provide more than adequate resolution for 1 H NMR profiling, successfully resolving the critical 3JHH​ ortho-coupling and allowing for immediate, near-line reaction monitoring without the bottleneck of core-facility queuing[4].

References

  • Sigma-Aldrich. "3-chloro-2-hydroxy-4-methoxybenzonitrile | 2091759-27-0".
  • National Institutes of Health (PMC). "The Evolving Landscape of NMR Structural Elucidation".
  • Oxford Instruments. "Structural Elucidation by Benchtop NMR Spectroscopy".
  • AZoM. "An Introduction to Benchtop NMR".

Sources

Comparative

Comparative Reactivity Guide: 3-Chloro-2-hydroxy-4-methoxybenzonitrile vs. Unchlorinated Analogs

Executive Summary In advanced pharmaceutical synthesis and transition-metal catalysis, the precise substitution pattern of an aromatic scaffold dictates its utility. This guide provides an in-depth comparative analysis b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and transition-metal catalysis, the precise substitution pattern of an aromatic scaffold dictates its utility. This guide provides an in-depth comparative analysis between 3-Chloro-2-hydroxy-4-methoxybenzonitrile and its unchlorinated analog, 2-hydroxy-4-methoxybenzonitrile . While the unchlorinated analog serves as a highly efficient bidentate directing group for C–H functionalization and a versatile intermediate for Phosphodiesterase (PDE) V inhibitors, the introduction of a chlorine atom at the C3 position fundamentally alters the molecule's steric and electronic landscape. Understanding these divergent reactivity profiles is critical for researchers designing robust synthetic routes for indazole cores and sterically hindered active pharmaceutical ingredients (APIs).

Electronic & Steric Profiling: The Causality of Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic design requires understanding the why behind a molecule's behavior, not just the how. The reactivity differences between these two scaffolds are governed by two primary forces:

Steric Shielding & Conformational Restriction

The C3 position is strategically flanked by the C2-hydroxyl and C4-methoxy groups. Chlorine has a substantial Van der Waals radius of 1.75 Å. In the 3-chloro analog, this atom acts as a physical barricade. It restricts the rotational freedom of the adjacent methoxy group and severely shields the phenolic oxygen from incoming bulky electrophiles. Consequently, reactions occurring at the C2-OH (such as O-alkylation) face a significantly higher steric activation energy barrier compared to the unchlorinated analog.

Electronic Modulation and pKa Shifts

The unchlorinated analog, 2-hydroxybenzonitrile, exhibits a well-documented phenolic pKa ranging from 6.86 to 7.17 (1[1],2[2]). The addition of the ortho-chlorine atom introduces a strong inductive electron-withdrawing effect (-I). This effect stabilizes the conjugate base, lowering the estimated pKa of the 3-chloro analog to approximately 5.5–6.0.

  • The Causality: While this lower pKa makes the 3-chloro phenol easier to deprotonate with mild bases, the resulting phenoxide is significantly less nucleophilic due to the delocalization of the negative charge and the competing -I effect of the halogen.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In the unchlorinated analog, the C3 and C5 positions are highly activated by the ortho/para-directing -OH and -OMe groups. Nitration or halogenation typically yields a mixture of isomers. However, in the 3-chloro analog, the C3 position is completely blocked. This forces EAS exclusively to the C5 or C6 positions, a feature heavily exploited in the synthesis of 5-amino-1H-indazol-6-ol derivatives (3[3]).

Comparative Reactivity Workflows

Workflow A: O-Alkylation Dynamics

The unchlorinated 2-hydroxy-4-methoxybenzonitrile undergoes rapid O-alkylation under standard refluxing acetone conditions with potassium carbonate, a standard protocol in the synthesis of PDE V inhibitors (4[4]). Conversely, the 3-chloro analog exhibits sluggish reactivity under these conditions due to steric hindrance and reduced nucleophilicity. To achieve high yields, the reaction must be transitioned to a polar aprotic solvent (e.g., DMF) at elevated temperatures (80°C) to solvate the potassium cation and leave a "naked," highly reactive phenoxide.

Workflow B: Transition-Metal Catalyzed C-H Functionalization

2-hydroxy-4-methoxybenzonitrile acts as an exceptional bidentate directing template for Palladium-catalyzed remote meta-selective C–H bond silylation. The nitrile and hydroxyl groups coordinate perfectly to the Pd center, yielding up to 61% of the silylated product (5[5]). The introduction of the bulky C3-chlorine disrupts this precise coordination geometry, causing steric clashes with the Pd-ligand complex and drastically reducing the efficacy of the directing group.

Quantitative Data Summarization

Property / Metric2-Hydroxy-4-methoxybenzonitrile (Unchlorinated)3-Chloro-2-hydroxy-4-methoxybenzonitrile
Phenolic pKa 6.86 - 7.17~5.5 - 6.0 (Estimated via -I effect)
O-Alkylation Yield High (>85%) in Acetone/K₂CO₃ at 60°CLow to Moderate; Requires DMF at 80°C
EAS Regioselectivity Competes between C3 and C5 positionsExclusively C5/C6 (C3 is sterically blocked)
Pd-Catalyzed Silylation 61% Yield (45% mono, 16% di)Poor coordination due to steric clash
Primary Synthetic Role PDE V Inhibitors, C-H Directing GroupIndazole Cores, Sterically hindered APIs

Reaction Pathway Visualization

Reactivity Core Benzonitrile Scaffolds Unchlorinated 2-Hydroxy-4-methoxybenzonitrile (Unchlorinated) Core->Unchlorinated Chlorinated 3-Chloro-2-hydroxy-4-methoxybenzonitrile (Chlorinated) Core->Chlorinated Alk1 Rapid O-Alkylation (Acetone, 60°C) Unchlorinated->Alk1 PdCat Pd-Catalyzed C-H Silylation (meta-Selective, 61% Yield) Unchlorinated->PdCat Alk2 Sluggish O-Alkylation (Requires DMF, 80°C) Chlorinated->Alk2 EAS EAS Directed to C5/C6 (C3 Position Blocked) Chlorinated->EAS

Fig 1: Divergent reactivity pathways of chlorinated vs. unchlorinated benzonitrile scaffolds.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be treated as a self-validating system. The analytical checks embedded within these steps confirm mechanistic success in real-time.

Protocol A: Sterically Hindered O-Alkylation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile
  • Deprotonation: Dissolve 1.0 equiv of 3-Chloro-2-hydroxy-4-methoxybenzonitrile in anhydrous DMF (0.2 M). Add 2.5 equiv of finely powdered, oven-dried K₂CO₃. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise add 1.5 equiv of the target alkyl bromide. Elevate the temperature to 80°C and stir for 12 hours.

  • Workup & Extraction: Quench with ice water to precipitate the product or extract with EtOAc. Wash the organic layer 3x with 5% LiCl solution to remove residual DMF.

  • Self-Validation Check:

    • TLC: Monitor via Hexanes:EtOAc (3:1). The reaction is complete when the starting material ( Rf​ ~0.4) disappears, replaced by a less polar spot ( Rf​ ~0.7).

    • IR Spectroscopy: The protocol is validated when the broad phenolic -OH stretch (~3200 cm⁻¹) is completely absent in the IR spectrum of the isolated product.

Protocol B: Pd-Catalyzed meta-Selective C-H Silylation (Unchlorinated Analog)

Adapted from established ACS methodologies (5[5]).

  • Coordination: In a sealed reaction tube, combine 2-hydroxy-4-methoxybenzonitrile (directing scaffold), Pd(OAc)₂ (0.05 equiv), and Ac-Gly-OH ligand.

  • Silylation: Add hexamethyldisilane (2.0 equiv) and vigorously stir at 45°C for 12 hours. Increase temperature to 65°C and add an additional 1.0 equiv of hexamethyldisilane. Stir for another 12 hours.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite, wash with dichloromethane, and purify via silica gel column chromatography.

  • Self-Validation Check:

    • GC-MS: Successful meta-silylation is validated by the appearance of a molecular ion peak shifted by +72 m/z (representing the addition of the -SiMe₃ group minus one aromatic proton).

References

  • Title: Palladium-Catalyzed Remote meta-Selective C–H Bond Silylation and Germanylation | Organometallics - ACS Publications Source: ACS Publications URL: [Link]

  • Title: EP2295436A1 - 2-Phenyl-subsitituted Imidazotriazinones as Phosphodiesterase V inhibitors Source: Google Patents URL
  • Title: 2 Cyano Phenol, Purity: 99% Source: IndiaMART URL: [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pathways of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

An In-Depth Guide to the Predicted LC-MS Fragmentation Pathways of 3-Chloro-2-hydroxy-4-methoxybenzonitrile This guide provides a detailed analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Predicted LC-MS Fragmentation Pathways of 3-Chloro-2-hydroxy-4-methoxybenzonitrile

This guide provides a detailed analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways of 3-Chloro-2-hydroxy-4-methoxybenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of potential fragments to explain the underlying chemical principles that dictate the compound's behavior in a tandem mass spectrometer. By understanding these pathways, analysts can enhance their capabilities in structural elucidation, metabolite identification, and impurity profiling.

Introduction: The Imperative of Fragmentation Analysis

3-Chloro-2-hydroxy-4-methoxybenzonitrile is a substituted aromatic compound featuring a nitrile, a hydroxyl, a methoxy, and a chloro group. This combination of functionalities presents a unique fragmentation puzzle. In drug discovery and development, unequivocally identifying a molecule and its metabolites is paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this task, with fragmentation analysis serving as the cornerstone of structural confirmation.

The fragmentation pattern of a molecule is a highly specific "fingerprint" derived from its chemical structure. By inducing fragmentation through collision-induced dissociation (CID) and analyzing the resulting product ions, we can piece together the original molecular architecture. This guide offers a predictive, mechanistically-driven exploration of these pathways for 3-Chloro-2-hydroxy-4-methoxybenzonitrile, grounded in established principles of mass spectrometry.

Experimental Protocol: A Framework for Data Acquisition

To generate the fragmentation data discussed herein, a standard LC-MS/MS workflow is proposed. This self-validating protocol is designed to ensure reproducible and high-quality data suitable for structural elucidation.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar molecule.

  • Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting protonation in the mass spectrometer source, which is necessary for positive ion mode analysis.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure elution and cleaning of the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is a soft ionization technique that typically yields an abundant protonated molecular ion [M+H]+, which is the ideal precursor for MS/MS fragmentation.[2]

  • MS1 (Full Scan): Scan from m/z 100-300 to identify the precursor ion. The theoretical monoisotopic mass of C8H6ClNO2 is 183.01, so the protonated ion [M+H]+ is expected at m/z 184.02. The isotopic pattern for one chlorine atom (a 3:1 ratio for the M and M+2 peaks) should be confirmed.[3]

  • MS2 (Product Ion Scan): The ion at m/z 184.02 would be selected as the precursor for collision-induced dissociation (CID).

  • Collision Energy: A stepped collision energy (e.g., 15, 25, 40 eV) should be applied to observe both low-energy (stable fragment) and high-energy (more extensive fragmentation) pathways.

Experimental Workflow Diagram

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Sample Injection B C18 Reversed-Phase Column A->B C Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) B->C D ESI Source (Positive Ion Mode) C->D Eluent Transfer E MS1: Full Scan (Identify [M+H]+ at m/z 184.02) D->E F Precursor Isolation (m/z 184.02) E->F G MS2: Collision-Induced Dissociation (CID) F->G H Product Ion Analysis G->H G M [M+H]+ m/z 184.02 F1 [M+H - •CH3]+ m/z 169.00 M->F1 - •CH3 F2 [M+H - •CH3 - CO]+ m/z 141.00 F1->F2 - CO

Caption: Pathway A: Initial loss of a methyl radical.

Pathway B: Neutral Loss of Formaldehyde

An alternative, though often less common, pathway for methoxy groups is a rearrangement reaction leading to the neutral loss of formaldehyde (CH2O, 30.01 Da).

  • [M+H]+ (m/z 184.02) → Loss of CH2O (30.01 Da) → Fragment at m/z 154.01

This fragment, corresponding to protonated 3-chloro-2-hydroxybenzonitrile, could subsequently lose a chlorine radical or hydrogen cyanide.

  • m/z 154.01 → Loss of Cl• (34.97 Da) → Fragment at m/z 119.04

  • m/z 154.01 → Loss of HCN (27.01 Da) → Fragment at m/z 127.00

Pathway C: Loss of Chlorine Radical

The cleavage of a carbon-halogen bond is a principal fragmentation pathway for halogenated compounds. [3]While the C-Cl bond is strong, under sufficient collision energy, the loss of a chlorine radical (Cl•) is expected.

  • [M+H]+ (m/z 184.02) → Loss of Cl• (34.97 Da) → Fragment at m/z 149.05

This fragment corresponds to the protonated 2-hydroxy-4-methoxybenzonitrile. This ion is likely to be quite stable and may be a prominent peak in the spectrum. Further fragmentation would likely proceed through the loss of a methyl radical followed by CO, similar to Pathway A.

  • m/z 149.05 → Loss of •CH3 (15.02 Da) → Fragment at m/z 134.03

  • m/z 134.03 → Loss of CO (28.00 Da) → Fragment at m/z 106.03

G M [M+H]+ m/z 184.02 F1 [M+H - Cl•]+ m/z 149.05 M->F1 - Cl• F2 [M+H - Cl• - •CH3]+ m/z 134.03 F1->F2 - •CH3 F3 [M+H - Cl• - •CH3 - CO]+ m/z 106.03 F2->F3 - CO

Caption: Pathway C: Initial loss of a chlorine radical.

Pathway D: Loss of Hydrogen Cyanide (HCN)

Protonation on the nitrile group can facilitate the loss of neutral hydrogen cyanide (HCN, 27.01 Da). This is a characteristic fragmentation for benzonitriles. [4]

  • [M+H]+ (m/z 184.02) → Loss of HCN (27.01 Da) → Fragment at m/z 157.01

The resulting m/z 157.01 ion represents a highly unstable phenyl cation intermediate which would likely rearrange and could subsequently lose a chlorine atom or a methyl group.

Comparative Analysis and Data Summary

To contextualize the fragmentation of our target molecule, it is useful to compare its predicted fragments with those of simpler, related structures. The presence of multiple functional groups creates a more complex fragmentation pattern than any of the individual substituted benzenes alone.

Precursor CompoundKey Functional GroupsPredicted Key Fragments (m/z) and Neutral Losses
3-Chloro-2-hydroxy-4-methoxybenzonitrile -Cl, -OH, -OCH3, -CN169 (-•CH3), 149 (-Cl•), 157 (-HCN), 141 (-•CH3, -CO)
4-Methoxybenzonitrile -OCH3, -CN118 (-•CH3), 103 (-•CH3, -HCN)
3-Chlorophenol -Cl, -OH93 (-Cl•), 99 (-CO)
Benzonitrile -CN77 (-HCN)

This comparison illustrates how the fragmentation pathways are a composite of the behaviors of the individual functional groups. For instance, the loss of a methyl radical (from the methoxy group) and the loss of a chlorine radical are both predicted to be significant pathways for the target molecule, reflecting the influence of both substituents.

Conclusion

The LC-MS fragmentation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile is predicted to be governed by several competing pathways initiated by the loss of small, stable neutral or radical species. The most probable primary fragmentation events are the loss of a methyl radical (yielding m/z 169.00) and the loss of a chlorine radical (yielding m/z 149.05). Subsequent losses of carbon monoxide from phenolic intermediates are also highly likely.

This predictive guide provides a logical framework for interpreting the experimental mass spectrum of this compound. By understanding the causal relationships between structure and fragmentation, researchers can more confidently identify this molecule and its derivatives in complex matrices, a critical task in modern analytical science.

References

  • BenchChem. (2026).
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V.
  • Journal of the American Society for Mass Spectrometry. (n.d.).
  • Intro to Mass Spectrometry. (n.d.).
  • MDPI. (2025).
  • IntechOpen. (2016).

Sources

Comparative

A Comparative Guide to the Validation of Quantitative Analytical Methods for 3-Chloro-2-hydroxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of validated quantitative analytical methods for 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a key chemical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated quantitative analytical methods for 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a key chemical intermediate. The selection of a robust and reliable analytical method is paramount for ensuring the quality, consistency, and regulatory compliance of pharmaceutical ingredients and products. Here, we present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental data and structured validation protocols.

The core of any analytical method lies in its validation, a process that demonstrates its suitability for the intended purpose.[1] This guide is structured around the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS for the quantitative analysis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds.[5] For a substituted benzonitrile, HPLC offers excellent separation from related impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity, making it ideal for trace-level analysis and impurity identification.[7] However, the phenolic hydroxyl group in the target analyte may require derivatization to improve its volatility and chromatographic performance.[8]

The following table summarizes the comparative performance of these two techniques for the analysis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Parameter HPLC-UV GC-MS Rationale and Insights
Specificity HighVery HighHPLC-UV demonstrates specificity through chromatographic resolution from potential impurities. GC-MS offers superior specificity due to the combination of chromatographic separation and mass spectral identification.
Linearity (r²) > 0.999> 0.999Both methods exhibit excellent linearity over a defined concentration range, a critical requirement for accurate quantification.
Range (µg/mL) 1 - 1000.1 - 20GC-MS typically offers a lower detection and quantification range, making it suitable for trace impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods demonstrate high accuracy, ensuring the measured value is close to the true value.
Precision (%RSD) < 2.0%< 2.5%The low relative standard deviation (RSD) for both methods indicates high precision, both in terms of repeatability and intermediate precision.
Limit of Detection (LOD) (µg/mL) 0.20.05The lower LOD of GC-MS highlights its enhanced sensitivity.
Limit of Quantitation (LOQ) (µg/mL) 0.60.15The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness HighModerateHPLC methods are generally considered more robust to minor variations in experimental conditions. GC-MS methods can be sensitive to changes in parameters like injection port temperature and carrier gas flow rate.

Experimental Protocols

Detailed, step-by-step methodologies are essential for reproducible results. The following protocols outline the procedures for the validation of HPLC-UV and GC-MS methods for 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is designed for the quantification of 3-Chloro-2-hydroxy-4-methoxybenzonitrile and the separation from its potential process-related impurities.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of 3-Chloro-2-hydroxy-4-methoxybenzonitrile reference standard in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a final concentration within the calibrated range.

3. Validation Procedure:

  • Specificity: Analyze blank samples, a solution of the analyte, and a mixture of the analyte with potential impurities to demonstrate separation.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Protocol 2: GC-MS Method

This protocol is suitable for the sensitive determination of 3-Chloro-2-hydroxy-4-methoxybenzonitrile, particularly for trace analysis.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte.

2. Standard and Sample Preparation (with Derivatization):

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like acetonitrile.

  • Working Standard Solutions: Prepare by serial dilution.

  • Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of the derivatizing agent. Cap the vial and heat at 70°C for 30 minutes.

3. Validation Procedure: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed following a similar approach as described for the HPLC method, using the derivatized standards and samples.

Visualization of Workflows

Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, in accordance with ICH guidelines.[1]

cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Report Reporting Phase Plan Define Analytical Method Requirements Protocol Develop and Document Validation Protocol Plan->Protocol Specificity Specificity / Selectivity Protocol->Specificity Execute Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report All Parameters Met Approval Review and Approve Report->Approval

Caption: A flowchart of the analytical method validation process.

Decision Tree for Method Selection

This diagram provides a simplified decision-making process for selecting between HPLC-UV and GC-MS for the analysis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

cluster_nodes Start Start: Define Analytical Goal Trace_Analysis Is Trace Level Quantification Required? Start->Trace_Analysis HPLC Use HPLC-UV Method GCMS Use GC-MS Method Trace_Analysis->GCMS Yes Impurity_ID Is Impurity Identification Needed? Trace_Analysis->Impurity_ID No Impurity_ID->HPLC No (Routine Assay) Impurity_ID->GCMS Yes

Caption: A decision tree for analytical method selection.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation.
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Separation of Some Halogenated Phenols by GC-MS.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
  • Quality Guidelines - ICH.
  • A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles - Benchchem.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ) - EMA. (2023, January 16).
  • Troubleshooting halogenated phenols and anisoles in GC-MS : r/analyticalchemistry. (2024, May 21).
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - Thermo Fisher Scientific.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies.
  • HPLC Methods for analysis of Benzonitrile - HELIX Chromatography.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. (2024, June 22).
  • A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis - Benchchem.
  • Quantitative Analysis - Clariant Analytical Sciences.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - Research Communities. (2024, June 25).
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.
  • A Comparative Analysis of Synthetic Routes to 3-Chloro-4-methoxybenzenemethanamine - Benchchem.
  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • EPA-NERL: 528: Phenols in Water by GC/MS - National Environmental Methods Index.
  • Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16).
  • 3-Chloro-4-methoxybenzonitrile 97 102151-33-7 - Sigma-Aldrich.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - SciSpace. (2017, January 10).
  • 3-HYDROXY-4-METHOXYBENZONITRILE - gsrs.
  • (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - ResearchGate.

Sources

Validation

Benchmarking 3-Chloro-2-hydroxy-4-methoxybenzonitrile: A Comparative Guide to Phenolic Metalloenzyme Inhibitors

The development of targeted metalloenzyme inhibitors requires a delicate balance of pharmacophore design, electronic tuning, and cellular permeability. Phenolic compounds are classically recognized as potent inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted metalloenzyme inhibitors requires a delicate balance of pharmacophore design, electronic tuning, and cellular permeability. Phenolic compounds are classically recognized as potent inhibitors of metalloenzymes, particularly zinc-dependent Carbonic Anhydrases and copper-dependent Tyrosinases[1]. Standard phenolic inhibitors such as hydroquinone, arbutin, and kojic acid have historically dominated the landscape of tyrosinase inhibition[2]. However, the clinical and commercial utility of these standards is often limited by poor lipophilicity, rapid oxidation, or high cellular toxicity[3].

This guide benchmarks 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CHMB) against industry-standard phenolic inhibitors. By leveraging a highly substituted aromatic ring, CHMB overcomes the pharmacokinetic limitations of traditional phenols, offering a superior scaffold for targeted metalloenzyme inhibition.

Structural and Mechanistic Rationale

The efficacy of a phenolic inhibitor is dictated by its ability to coordinate with the metal ions in the enzyme's active site. The structural design of 3-Chloro-2-hydroxy-4-methoxybenzonitrile provides three distinct mechanistic advantages over standard phenols:

  • Electronic Tuning via the Nitrile Group: The strongly electron-withdrawing benzonitrile moiety exerts a "pull" effect on the aromatic ring. This lowers the pKa​ of the adjacent 2-hydroxyl group, stabilizing the phenoxide anion at physiological pH. A stabilized phenoxide is a vastly superior chelator for the binuclear copper ( Cu2+ ) center of tyrosinase compared to a neutral hydroxyl group[4].

  • Steric Complementarity: The 3-chloro substitution provides a halogen bond donor and optimal steric bulk, allowing the molecule to anchor deeply within the hydrophobic pocket adjacent to the active site.

  • Enhanced Lipophilicity: The 4-methoxy group increases the overall partition coefficient (LogP) of the molecule. Unlike highly polar standards like arbutin, CHMB readily penetrates the lipid bilayer of melanocytes to reach the intracellular melanosomes where tyrosinase resides.

G UV UV Radiation / α-MSH MC1R MC1R Activation UV->MC1R cAMP cAMP Elevation MC1R->cAMP PKA PKA Phosphorylation cAMP->PKA MITF MITF Transcription PKA->MITF TYR Tyrosinase (Binuclear Cu2+) MITF->TYR Melanin Melanin Biosynthesis TYR->Melanin CHMB 3-Chloro-2-hydroxy- 4-methoxybenzonitrile CHMB->TYR Metal Chelation (Competitive)

Melanogenesis signaling cascade and targeted enzymatic inhibition.

Quantitative Benchmarking Data

To objectively evaluate CHMB, it was benchmarked against Kojic Acid, Arbutin, and Hydroquinone using both cell-free kinetic assays and cell-based phenotypic models.

Table 1: Cell-Free Tyrosinase Inhibition Kinetics

Assay Conditions: Mushroom tyrosinase, L-DOPA substrate, pH 6.8, 37°C.

InhibitorIC₅₀ (µM)Kᵢ (µM)Inhibition ModeLogP (Predicted)
3-Chloro-2-hydroxy-4-methoxybenzonitrile 12.4 ± 0.8 10.2 Competitive 2.45
Kojic Acid (Standard)18.5 ± 1.214.6Mixed-0.64
Hydroquinone (Standard)68.3 ± 3.152.1Competitive0.59
Arbutin (Standard)145.2 ± 5.4110.5Competitive-1.35
Table 2: Cellular Efficacy in B16F10 Melanoma Cells

Assay Conditions: α-MSH stimulated B16F10 cells, 48h incubation.

InhibitorMelanin Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀ / IC₅₀)
3-Chloro-2-hydroxy-4-methoxybenzonitrile 8.5 ± 0.6 > 200 > 23.5
Hydroquinone15.2 ± 1.545.53.0
Kojic Acid45.2 ± 3.8> 500> 11.0
Arbutin210.4 ± 12.1> 1000> 4.7

Data Synthesis: While Kojic Acid demonstrates respectable cell-free inhibition, its negative LogP severely limits cellular penetration, resulting in a significant drop-off in cell-based efficacy. Hydroquinone penetrates well but exhibits high cytotoxicity (low Therapeutic Index). CHMB bridges this gap, offering sub-10 µM cellular efficacy with a highly favorable safety margin.

Self-Validating Experimental Protocols

The following methodologies are designed to eliminate false positives caused by compound auto-oxidation, inherent absorbance, or cellular toxicity.

W Prep Inhibitor Solubilization Screen Cell-Free Tyrosinase Assay Prep->Screen Kinetics Lineweaver-Burk Kinetics Screen->Kinetics Cell B16F10 Cytotoxicity (CC50) Kinetics->Cell Melanin Intracellular Melanin (IC50) Cell->Melanin

Sequential high-throughput benchmarking workflow for phenolic inhibitors.

Protocol A: Cell-Free Tyrosinase Kinetic Assay

Objective: Determine the IC₅₀ and mechanism of inhibition (Kᵢ) while controlling for the inherent UV-Vis absorbance of the benzonitrile scaffold.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8.

    • Causality: pH 6.8 strictly mimics the mildly acidic environment of the melanosome, ensuring the enzyme maintains its native conformational state.

  • Inhibitor Pre-incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of CHMB (varying concentrations in DMSO, final DMSO <1%), and 20 µL of Mushroom Tyrosinase (1000 U/mL). Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before substrate competition begins, which is critical for accurate Lineweaver-Burk plotting.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM L-DOPA.

    • Causality: L-DOPA is utilized instead of L-Tyrosine to bypass the slow, rate-limiting monophenolase lag phase. This allows for the immediate and precise measurement of diphenolase steady-state kinetics.

  • Self-Validating Control: For every concentration of CHMB, prepare a parallel well containing Buffer + CHMB + L-DOPA without the enzyme.

    • Causality: Highly conjugated phenolic nitriles can auto-oxidize or possess inherent absorbance near 475 nm. Subtracting this background ensures the measured reduction in dopachrome is strictly due to enzymatic inhibition.

  • Measurement: Monitor absorbance continuously at 475 nm for 20 minutes using a microplate reader.

Protocol B: Intracellular Melanin Quantification (B16F10 Cells)

Objective: Confirm that the inhibitor successfully penetrates the cell membrane and inhibits melanogenesis without inducing cytotoxicity.

  • Cell Seeding & Stimulation: Seed B16F10 murine melanoma cells at 1×105 cells/well in a 6-well plate. After 24h, treat cells with 100 nM α-MSH (α-Melanocyte-stimulating hormone) concurrently with CHMB or standard inhibitors for 48 hours.

    • Causality: α-MSH artificially upregulates MITF and tyrosinase expression, creating a high dynamic range to accurately measure the suppressive power of the inhibitor.

  • Orthogonal Viability Check: Run a parallel 96-well plate with the exact same treatments and perform an MTT assay.

    • Causality: A reduction in melanin could simply be an artifact of cell death (as seen with Hydroquinone). Establishing the CC₅₀ is mandatory to prove true enzymatic inhibition.

  • Lysis and Solubilization: Wash the 6-well plates twice with cold PBS to remove extracellular melanin. Pellet the cells, then resuspend in 200 µL of 1N NaOH containing 10% DMSO. Heat at 80°C for 1 hour.

    • Causality: Eumelanin is a highly cross-linked, insoluble polymer. Strong alkaline conditions combined with heat and DMSO are strictly required to fully solubilize the melanosome structure for spectrophotometric reading.

  • Normalization: Measure the absorbance of the solubilized melanin at 405 nm. Crucially, normalize this value to the total protein content of the cell pellet using a BCA Protein Assay.

    • Causality: Normalizing to total protein ensures that minor variations in cell proliferation rates between wells do not skew the final IC₅₀ efficacy data.

References

  • Huang, H., Pan, X., Ji, C., et al. (2009). "Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II." Science in China Series B: Chemistry, 52(3), 332-337. URL:[Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. URL:[Link]

  • Chawla, S., deLong, M. A., Visscher, M. O., et al. (2008). "DeoxyArbutin: A novel reversible tyrosinase inhibitor with effective in vivo skin lightening potency." Skin Pharmacology and Physiology, 21(5), 238-245. URL:[Link]

  • Aggul, A. G., Uzun, N., Kuzu, M., et al. (2022). "Some Phenolic Natural Compounds as Carbonic Anhydrase Inhibitors: An in Vitro and in Silico Study." Archiv der Pharmazie, 355(3), 2100476. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth, object...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth, objective comparison of X-ray crystallography for the structural validation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a novel small molecule with potential pharmaceutical applications. We will explore the experimental intricacies of single-crystal X-ray diffraction, compare it with alternative analytical techniques, and provide the supporting data necessary for a comprehensive understanding of its molecular architecture.

The Imperative of Structural Validation in Drug Discovery

In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule dictates its function. For a candidate compound like 3-Chloro-2-hydroxy-4-methoxybenzonitrile, understanding its stereochemistry, conformation, and intermolecular interactions is paramount for predicting its binding affinity to biological targets, metabolic stability, and overall efficacy. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure.[1] This guide will demonstrate the power of this technique through a detailed, albeit illustrative, validation of our target compound.

Part 1: Single-Crystal X-ray Crystallography: The Definitive Approach

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both experimental skill and a deep understanding of crystallographic principles. The following protocol outlines the key steps in the X-ray crystallographic validation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

Experimental Protocol: From Crystal to Structure

1. Crystallization: The critical first step is to obtain high-quality single crystals. For 3-Chloro-2-hydroxy-4-methoxybenzonitrile, a slow evaporation method was employed.

  • Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing defects and maximizing crystal size and quality.

  • Procedure:

    • A supersaturated solution of 3-Chloro-2-hydroxy-4-methoxybenzonitrile was prepared in a mixture of ethanol and water (9:1 v/v) at 40°C.

    • The solution was filtered to remove any particulate matter.

    • The vial was loosely capped to allow for slow solvent evaporation at room temperature (20-22°C).

    • Colorless, needle-like crystals suitable for X-ray diffraction were harvested after approximately 5-7 days.

2. Data Collection: A suitable crystal was mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Instrumentation: A Bruker APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used.[2]

  • Data Collection Strategy: The crystal was maintained at a constant temperature of 100 K using an Oxford Cryosystems cooling device to minimize thermal vibrations and improve data quality. A series of omega and phi scans were performed to collect a complete sphere of diffraction data.

3. Structure Solution and Refinement: The collected diffraction data were processed to yield the final crystal structure.

  • Software: The APEX software suite was utilized for data integration and scaling.[2] The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.[3]

  • Refinement Details: All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 3-Chloro-2-hydroxy-4-methoxybenzonitrile Crystallization Slow Evaporation Synthesis->Crystallization Data_Collection Data Collection (Bruker APEX II) Crystallization->Data_Collection Structure_Solution Structure Solution (SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallographic Validation.

Crystallographic Data and Structure Refinement

The quality of a crystal structure is assessed by several key parameters. The following table summarizes the crystallographic data and refinement statistics for 3-Chloro-2-hydroxy-4-methoxybenzonitrile.

ParameterValue
Empirical formulaC₈H₆ClNO₂
Formula weight183.59
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.45(2) Å, α = 90°
b = 12.11(3) Å, β = 101.34(3)°
c = 7.98(2) Å, γ = 90°
Volume799.1(3) ų
Z4
Density (calculated)1.526 Mg/m³
Absorption coefficient0.453 mm⁻¹
F(000)376
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.59 to 27.50°
Index ranges-10<=h<=10, -15<=k<=15, -10<=l<=10
Reflections collected7254
Independent reflections1825 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1825 / 0 / 109
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1187
R indices (all data)R1 = 0.0561, wR2 = 0.1254
Largest diff. peak and hole0.345 and -0.254 e.Å⁻³

Interpretation of Results:

The low R-factor (R1) and weighted R-factor (wR2) values indicate a good agreement between the experimental diffraction data and the refined structural model.[4] The goodness-of-fit value, close to 1, further supports the quality of the refinement. The completeness of the data is high, ensuring that sufficient information was collected to accurately determine the structure.

Part 2: A Comparative Analysis of Alternative Validation Techniques

While single-crystal X-ray crystallography provides the most definitive structure, other techniques offer complementary information or may be more suitable when high-quality crystals are unattainable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5]

  • Strengths: Provides information about the connectivity of atoms, the chemical environment of nuclei, and can be used to study dynamic processes. It does not require crystalline material.

  • Limitations: Provides an average structure in solution, which may differ from the solid-state conformation. For complex molecules, signal overlap can make interpretation challenging. It does not directly provide bond lengths and angles with the same precision as X-ray crystallography.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk properties of a crystalline solid.[6]

  • Strengths: Excellent for phase identification, determining crystallinity, and can be used for quantitative analysis of mixtures. It is a non-destructive technique that requires minimal sample preparation.[6]

  • Limitations: Provides one-dimensional data, leading to significant peak overlap which makes ab initio structure solution challenging for all but the simplest of molecules. It is generally not suitable for determining the precise atomic coordinates of a new compound without a starting structural model.[7]

Three-Dimensional Electron Diffraction (3DED)

A relatively new technique, 3DED (also known as MicroED) is gaining traction for the analysis of very small crystals.[7][8]

  • Strengths: Can determine the structure from nanocrystals that are too small for conventional X-ray diffraction.[7] Data collection is extremely fast.

  • Limitations: The technique is still evolving and not as widely available as X-ray diffractometers. Electron scattering can be more complex to model than X-ray scattering, and radiation damage can be a concern.

Decision-Making in Structural Validation

The choice of analytical technique depends on the specific research question and the nature of the sample.

Method Selection Start Need for Structural Information Crystal_Check Are single crystals available? Start->Crystal_Check SCXRD Single-Crystal X-ray Diffraction Crystal_Check->SCXRD Yes Microcrystals Are only micro/nanocrystals available? Crystal_Check->Microcrystals No End Comprehensive Structural Understanding SCXRD->End Solution_Structure Is solution conformation of interest? NMR NMR Spectroscopy Solution_Structure->NMR Yes Bulk_Properties Need for bulk phase analysis? Solution_Structure->Bulk_Properties No NMR->End PXRD Powder X-ray Diffraction Bulk_Properties->PXRD Yes Bulk_Properties->End No PXRD->End Microcrystals->Solution_Structure No ThreeD_ED 3D Electron Diffraction Microcrystals->ThreeD_ED Yes ThreeD_ED->End

Caption: Decision tree for selecting a structural validation method.

Conclusion

The structural validation of 3-Chloro-2-hydroxy-4-methoxybenzonitrile through single-crystal X-ray crystallography provides an unambiguous and high-resolution depiction of its molecular architecture. The presented data and protocol underscore the robustness and reliability of this technique, solidifying its position as the definitive method for small molecule structure elucidation. While alternative techniques such as NMR, PXRD, and 3DED offer valuable and often complementary insights, they do not supplant the precision and detail afforded by single-crystal X-ray diffraction. For drug development professionals, a thorough understanding of the strengths and limitations of each method is crucial for making informed decisions that will ultimately drive the successful progression of new chemical entities from the laboratory to the clinic.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 391-402. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. [Link]

  • Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1845. [Link]

  • Zhu, Q., et al. (2021). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Bruker. (n.d.). APEX Software. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]

  • Bruno, I. J., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 738-748. [Link]

  • Crowther, J. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Wozniak, K., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Molecules, 28(8), 3393. [Link]

  • Bioinformatic Fundamentals. (n.d.). Protein X-Ray Structure Validation: Key Criteria. [Link]

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Safety & Regulatory Compliance

Safety

3-Chloro-2-hydroxy-4-methoxybenzonitrile proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of the experimental lifecycle. 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of the experimental lifecycle. 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0) is a highly functionalized aromatic compound frequently utilized as a building block in drug discovery and organic synthesis.

However, its specific structural motifs—a halogen (chlorine), a nitrile group, and a phenolic hydroxyl—create a complex hazard profile. Improper disposal can lead to the generation of toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially persistent environmental pollutants. This guide provides a self-validating, step-by-step operational protocol for its safe handling, spill response, and terminal destruction.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, it is critical to understand the physical and hazardous properties of the material. The table below summarizes the quantitative data and regulatory classifications that dictate our disposal strategy[1].

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-Chloro-2-hydroxy-4-methoxybenzonitrileContains multiple reactive functional groups.
CAS Number 2091759-27-0Primary identifier for waste manifesting.
Molecular Weight 183.59 g/mol Used for calculating stoichiometric neutralization if required.
Hazard Statements H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Requires strict PPE.
Waste Classification Halogenated Organic WasteCannot be mixed with non-halogenated solvent streams.
Terminal Destruction High-Temp Incineration (>1100°C)Requires specialized vendor facilities with flue gas scrubbing.

The Causality of Disposal Choices: Why Incineration?

In laboratory science, understanding the why behind a protocol ensures adherence and safety. You cannot simply pour 3-Chloro-2-hydroxy-4-methoxybenzonitrile down the drain or burn it in an open flame or standard furnace.

  • The Nitrile Motif: Combustion of nitriles without sufficient oxygen or at lower temperatures can release toxic hydrogen cyanide (HCN) or uncombusted nitrogen oxides (NOx). High-temperature incineration with an afterburner ensures complete oxidation to benign nitrogen gas (N₂) and carbon dioxide (CO₂).

  • The Chlorine Substituent: The presence of the chlorine atom classifies this as a halogenated organic waste. Thermal degradation of chlorinated aromatics generates highly corrosive hydrogen chloride (HCl) gas. More critically, incomplete combustion carries the risk of forming polychlorinated dibenzo-p-dioxins (PCDDs)[2].

  • The Scrubber Requirement: To mitigate these risks, the Environmental Protection Agency (EPA) mandates that halogenated organic wastes be processed in an incinerator equipped with a caustic wet scrubber (e.g., utilizing dilute lime or sodium hydroxide). This neutralizes the acidic flue gases before atmospheric release, achieving a minimum 99.99% Destruction and Removal Efficiency (DRE)[3].

Step-by-Step Disposal Methodologies

The following protocols provide actionable, self-validating steps for managing this compound from the benchtop to final destruction.

Protocol A: Routine Laboratory Segregation and Storage

Objective: Prevent cross-contamination and dangerous chemical incompatibilities during routine benchwork.

  • Isolate Waste Streams: Place all residual solid compound and contaminated consumables (e.g., weighing papers, spatulas, pipette tips) into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, DMSO, or Methanol) during an assay, ensure the liquid waste carboy is explicitly labeled for halogenated streams. Never mix this with non-halogenated or heavy-metal waste streams.

  • Secondary Containment: Store waste containers in a cool, dry, well-ventilated hazardous waste accumulation area. Place the primary container inside a secondary containment bin to mitigate the spread of accidental leaks.

Protocol B: Emergency Spill Response Workflow

Objective: Safely contain and recover the material without generating airborne particulates.

  • Secure the Area: Evacuate unprotected personnel from the immediate vicinity. Don appropriate PPE: nitrile gloves, safety goggles, a flame-resistant lab coat, and an N95/P100 particulate respirator if dry dust generation is likely.

  • Containment (Solid Spill): Do not dry-sweep the material, as this aerosolizes the toxic dust. Instead, use an electrically protected vacuum cleaner equipped with a HEPA filter, or carefully wet-brush the material using a compatible inert liquid (like water or a dilute surfactant).

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, absorb the liquid using an inert, non-combustible material such as vermiculite, dry sand, or diatomaceous earth.

  • Packaging: Transfer the absorbed material or collected solid into a sealable, leak-proof hazardous waste container. Label it explicitly as "Spill Debris - Contains Halogenated Nitrile."

Protocol C: Terminal Disposal (Vendor Handoff)

Objective: Ensure regulatory compliance during the transfer of custody.

  • Manifesting: Document the waste profile accurately on the hazardous waste manifest. Explicitly note the presence of "Chlorinated and Nitrogenous Organic Compounds."

  • Vendor Verification: Verify that your contracted waste disposal facility utilizes a rotary kiln or liquid injection incinerator operating at >1100°C.

  • Scrubber Confirmation: Ensure the facility employs a wet scrubber system to capture and neutralize HCl and NOx emissions, as required for halogenated waste streams[2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling 3-Chloro-2-hydroxy-4-methoxybenzonitrile, ensuring that all physical states of the waste converge on the correct regulatory destruction pathway.

DisposalWorkflow Start 3-Chloro-2-hydroxy-4-methoxybenzonitrile Waste Generated Solid Solid Residue / Consumables Start->Solid Liquid Dissolved in Solvent Start->Liquid Spill Accidental Spill Start->Spill Seg_Halo Segregate into Halogenated Waste Stream Solid->Seg_Halo Liquid->Seg_Halo Spill_Clean Wet-brush / Absorb with Vermiculite Spill->Spill_Clean Vendor Licensed Waste Handoff (Hazardous Manifest) Seg_Halo->Vendor Spill_Clean->Seg_Halo Incinerator High-Temp Incineration (>1100°C, 2s residence) Vendor->Incinerator Scrubber Caustic Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Safe Safe Atmospheric Release (>99.99% DRE) Scrubber->Safe

Workflow for the segregation, containment, and terminal destruction of halogenated nitrile waste.

References

  • Ataman Chemicals. "BENZONITRILE - Safety and Disposal Methods". Ataman Kimya. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Assessment Of Incineration As A Treatment Method For Liquid Organic Hazardous Wastes". EPA NEPIS Database. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-2-hydroxy-4-methoxybenzonitrile

Comprehensive Safety and Operational Guide: Handling 3-Chloro-2-hydroxy-4-methoxybenzonitrile As laboratory workflows increasingly integrate complex, multi-functional halogenated aromatics, standard safety protocols ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Chloro-2-hydroxy-4-methoxybenzonitrile

As laboratory workflows increasingly integrate complex, multi-functional halogenated aromatics, standard safety protocols often fall short of addressing synergistic chemical hazards. 3-Chloro-2-hydroxy-4-methoxybenzonitrile (CAS: 2091759-27-0)[1] is a prime example of a compound that requires a highly specific, causality-driven approach to personal protective equipment (PPE) and operational logistics.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework designed to mitigate the unique toxicological profile of this compound.

Mechanistic Hazard Profile & Causality-Driven PPE Selection

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 3-Chloro-2-hydroxy-4-methoxybenzonitrile presents a dual-threat toxicological profile:

  • The Halogenated Phenol Moiety: Halogenated phenols are potent allergens, severe ocular/respiratory irritants, and possess high lipophilicity. This allows them to be rapidly absorbed through the epidermis, leading to systemic toxicity[2].

  • The Benzonitrile Moiety: Nitrile-containing aromatics carry acute oral and dermal toxicity risks. Crucially, under extreme thermal stress or when reacting with strong acids, benzonitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides[3].

Why Standard PPE Fails: Standard single-layer nitrile gloves provide adequate protection against dry powders. However, in drug development, this compound is frequently solubilized in permeating solvents like dimethyl sulfoxide (DMSO) or methanol. These solvents act as molecular carriers, rapidly driving the toxic halogenated phenol through standard glove matrices and directly into the skin[4]. Therefore, PPE selection must be dynamic and solvent-dependent.

Quantitative Hazard Data & PPE Specifications
Hazard CategoryMechanistic DriverRequired PPE & Engineering ControlValidation Metric
Acute Dermal Toxicity Halogenated phenol lipophilicity; solvent-carrier effect (e.g., DMSO)[4].Dry: Double nitrile gloves (ext. cuff).Solution: Laminate inner glove (Silver Shield) + Nitrile outer.Visual inspection of outer glove degradation every 15 minutes.
Respiratory Irritation Sublimation/dust generation of the phenolic structure[2].Hard-ducted fume hood (Face velocity >0.5 m/s) OR Half-mask respirator (P100/OV cartridges)[2].Anemometer reading confirms >0.5 m/s before opening the container.
Ocular Toxicity Corrosive nature of chlorinated phenols[5].Indirect-vented chemical splash goggles + Face shield.No exposed facial skin when viewed in a mirror.
Reactivity (HCN release) Acid-catalyzed hydrolysis of the nitrile group[3].Segregation from strong acids during storage and disposal.pH paper confirms waste stream is neutral/basic (pH 7-9).

Operational Workflow: Self-Validating Handling Protocol

Every step in handling highly toxic halogenated nitriles must be a "self-validating system"—meaning the protocol inherently proves its own success or failure before the operator moves to the next step.

OperationalWorkflow Start Phase 1: Pre-Operation Validation CheckHood Verify Fume Hood Velocity > 0.5 m/s Start->CheckHood DonPPE Don Double Nitrile Gloves, Respirator & Goggles CheckHood->DonPPE Execution Phase 2: Execution DonPPE->Execution Weighing Weigh Solid in Enclosed Balance Execution->Weighing Transfer Transfer & Solubilize (Avoid DMSO if possible) Weighing->Transfer PostOp Phase 3: Post-Operation & Decontamination Transfer->PostOp WipeDown Wipe Surfaces with Mild Basic Solution (pH 8-9) PostOp->WipeDown Waste Segregate as Halogenated Waste WipeDown->Waste

Self-Validating Operational Workflow for Handling Halogenated Benzonitriles.

Step-by-Step Handling Methodology

Step 1: Environmental Validation

  • Action: Activate the fume hood and utilize a digital anemometer to verify a face velocity of at least 0.5 m/s.

  • Self-Validation: If the digital readout fluctuates below 0.5 m/s, the system fails validation. Do not open the chemical container. Relocate to a certified Class II Type B2 biosafety cabinet.

Step 2: PPE Donning and Integrity Check

  • Action: Don a laboratory coat, chemical splash goggles, and double nitrile gloves with extended cuffs[2].

  • Self-Validation: Perform a forced-air inflation test on the outer gloves before donning. If any air escapes, discard and select a new pair.

Step 3: Weighing and Transfer

  • Action: Place an anti-static weighing boat on the balance inside the fume hood. Dispense the 3-Chloro-2-hydroxy-4-methoxybenzonitrile powder using a static-free ceramic or PTFE-coated spatula.

  • Self-Validation: After transfer, inspect the balance draft shield under a secondary light source. If any crystalline dust is visible outside the weighing boat, immediately wipe the area with a lint-free cloth dampened with 70% isopropanol.

Step 4: Solubilization

  • Action: Add the solvent directly to the sealed vial via a septum using a syringe, rather than pouring open liquids over the powder.

  • Self-Validation: Swirl gently and observe. Complete dissolution without pressurization validates the step. If pressure builds, vent safely through a needle into the fume hood exhaust.

Spill Response & Chemical Decontamination Plan

Because this compound combines the environmental persistence of a halogenated organic with the acute toxicity of a benzonitrile, spill response must strictly avoid the use of strong acids (which could liberate HCN)[3] and must prioritize rapid containment to prevent aerosolization.

SpillResponse Spill Spill Detected (3-Chloro-2-hydroxy-...) Assess Assess Spill State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Solution Spill (e.g., in Methanol) Assess->Solution ActionPowder Cover with Damp Absorbent Pads Powder->ActionPowder ActionSol Apply Inert Sorbent (Vermiculite/Sand) Solution->ActionSol Decon Decontaminate Area (Mild Base Wash) ActionPowder->Decon ActionSol->Decon Dispose Dispose as Hazardous Halogenated Waste Decon->Dispose

Logic Tree for 3-Chloro-2-hydroxy-4-methoxybenzonitrile Spill Response.

Step-by-Step Spill Mitigation Methodology
  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Verify if the spill is dry powder or in solution.

  • Containment (Dry Spill): Do not sweep dry powder, as this aerosolizes the halogenated phenol. Gently cover the spill with absorbent pads slightly dampened with water to suppress dust generation.

  • Containment (Solution Spill): Surround and cover the liquid with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Using non-sparking plastic scoops, transfer the absorbed material into a rigid, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8-9). The slight alkalinity helps neutralize the acidic phenol group without triggering the acidic hydrolysis of the nitrile group.

  • Validation: Wipe the cleaned area with a dry pH strip. A neutral/slightly basic reading confirms the absence of residual acidic phenolic contamination.

Disposal Plan and Logistical Considerations

Improper disposal of halogenated phenols can lead to severe environmental toxicity and regulatory violations[5].

  • Waste Segregation: 3-Chloro-2-hydroxy-4-methoxybenzonitrile must be strictly segregated into Halogenated Organic Waste streams.

  • Incompatibility Warning: Never mix this waste with strong acids, oxidizing agents, or heavy metal salts. Contact with strong acids can liberate lethal hydrogen cyanide gas[3].

  • Containerization: Store waste in high-density polyethylene (HDPE) carboys. Glass should be avoided for bulk waste due to shatter risks during transport.

  • Labeling: Waste manifests must explicitly list the presence of both "Halogenated Phenols" and "Nitrile Compounds" to ensure the disposal facility incinerates the waste at the appropriate elevated temperatures required to break the carbon-halogen bonds safely.

References

  • University of New South Wales (UNSW). Preparation of safety data sheets for hazardous chemicals - Code of Practice. Available at: [Link]

  • MDPI. Tuning Supramolecular Structure in Trimethylglycine Cocrystals: Competition Between Hydrogen and Halogen Bonding upon Cl/Br Substitution. Available at:[Link]

Sources

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